Meconic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-4-oxopyran-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O7/c8-2-1-3(6(10)11)14-5(4(2)9)7(12)13/h1,9H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGRKMXCOCRTCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C(C1=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060096, DTXSID20901328 | |
| Record name | Meconic acid | |
| Source | EPA DSSTox | |
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| Record name | NoName_429 | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Poppy acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033695 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.4 mg/mL at 25 °C | |
| Record name | Poppy acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033695 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
497-59-6 | |
| Record name | Meconic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Meconic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meconic acid | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=805 | |
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| Record name | 4H-Pyran-2,6-dicarboxylic acid, 3-hydroxy-4-oxo- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Meconic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-4-oxopyran-2,6-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.136 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | MECONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V502I79516 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Poppy acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033695 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
270 °C | |
| Record name | Poppy acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033695 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Unraveling the Enigma: A Technical Guide to the Meconic Acid Biosynthesis Pathway in Papaver somiferum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meconic acid is a significant, yet enigmatic, secondary metabolite unique to the opium poppy, Papaver somiferum, and other members of the Papaver genus. Constituting up to 5% of raw opium, its presence is a definitive marker for the identification of opium-derived materials.[1] Despite its importance in forensic science and its potential physiological roles, the complete biosynthetic pathway of this compound remains to be fully elucidated. This technical guide synthesizes the current, albeit limited, understanding and proposes a hypothetical pathway for this compound biosynthesis, providing a framework for future research. We will delve into the potential enzymatic steps, relevant precursors, and outline experimental protocols to validate these hypotheses.
Introduction: The Significance of this compound
This compound (3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid) is a dibasic acid that exists as a colorless crystalline solid.[1] Its primary significance lies in its consistent co-occurrence with opium alkaloids, making it an invaluable chemical marker for forensic analysis. While this compound itself has little to no physiological activity, its concentration in the latex of Papaver somiferum can fluctuate, suggesting it is an actively metabolized compound.[2][3] The biosynthesis of this unique pyrone dicarboxylic acid is of considerable interest for understanding the complete metabolic network of the opium poppy and for potential applications in metabolic engineering.
The Elusive Pathway: Current State of Knowledge
Despite extensive research into the biosynthesis of benzylisoquinoline alkaloids (BIAs) in Papaver somiferum, the pathway leading to this compound has not been definitively established. Scientific literature to date lacks a consensus on the precursor molecules and the specific enzymatic reactions involved in its formation. One hypothesis suggests that this compound could be a byproduct of the citric acid cycle; however, experimental evidence to support this is scarce.[2] The most plausible origin, given the high flux through the shikimate pathway for alkaloid production, is that this compound biosynthesis branches off from this central metabolic route.
A Hypothetical Biosynthetic Pathway for this compound
Based on the chemical structure of this compound and known biochemical transformations, we propose a hypothetical pathway originating from the shikimate pathway intermediate, chorismate . This pathway involves a series of enzymatic steps including isomerization, hydroxylation, oxidation, and cyclization.
The proposed pathway is as follows:
-
Chorismate to Isochorismate: The pathway is initiated by the conversion of chorismate to its isomer, isochorismate, catalyzed by an isochorismate synthase (ICS) . This is a known reaction in the biosynthesis of other secondary metabolites like salicylic acid.
-
Hydrolysis of Isochorismate: Isochorismate is then hydrolyzed to yield 2,3-dihydro-2,3-dihydroxybenzoic acid . This reaction could be catalyzed by a specific hydrolase .
-
Dehydrogenation: The dihydroxybenzoic acid intermediate undergoes dehydrogenation to form 2,3-dihydroxybenzoic acid , a reaction likely catalyzed by a dehydrogenase .
-
Ring Cleavage: The aromatic ring of 2,3-dihydroxybenzoic acid is cleaved by a dioxygenase , a common mechanism in the degradation of aromatic compounds, to form an open-chain intermediate.
-
Oxidation and Cyclization: The resulting acyclic compound would then undergo a series of oxidations and an intramolecular cyclization to form the γ-pyrone ring structure characteristic of this compound. This final series of steps is likely catalyzed by a cascade of enzymes, including oxidases and a cyclase.
The following diagram illustrates this hypothetical pathway:
Caption: Hypothetical this compound biosynthesis pathway from chorismate.
Quantitative Data Summary
As the this compound biosynthesis pathway is not yet elucidated, there is a lack of quantitative data regarding enzyme kinetics and intermediate concentrations. However, data on the concentration of this compound in Papaver somniferum is available.
| Compound | Plant Part | Concentration (% of Opium Dry Weight) | Reference |
| This compound | Latex | ~5% | [1] |
| This compound | Latex | Fluctuates diurnally | [2][3] |
Table 1: Reported Concentrations of this compound in Papaver somiferum.
Proposed Experimental Protocols for Pathway Elucidation
To validate the proposed hypothetical pathway and identify the involved enzymes, a series of experiments are required.
Isotopic Labeling Studies
-
Objective: To trace the metabolic origin of this compound.
-
Methodology:
-
Administer isotopically labeled precursors (e.g., ¹³C-glucose, ¹³C-shikimic acid, or ¹³C-chorismic acid) to Papaver somiferum cell cultures or whole plants.
-
Harvest latex or plant tissues at various time points.
-
Extract and purify this compound.
-
Analyze the incorporation and distribution of the ¹³C label in the this compound molecule using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
A significant incorporation of the label from shikimate pathway precursors would provide strong evidence for its role in this compound biosynthesis.
-
Enzyme Assays
-
Objective: To identify and characterize the enzymes involved in the proposed pathway.
-
Methodology:
-
Prepare crude protein extracts from Papaver somiferum latex and other tissues.
-
Synthesize the proposed intermediates (isochorismate, 2,3-dihydro-2,3-dihydroxybenzoic acid, etc.).
-
Develop enzyme assays to test for the conversion of each proposed substrate to its product. For example, monitor the conversion of chorismate to isochorismate using High-Performance Liquid Chromatography (HPLC).
-
Once enzymatic activity is detected, proceed with protein purification using techniques like ammonium sulfate precipitation, and various chromatography methods (ion exchange, size exclusion, affinity).
-
Characterize the purified enzymes to determine their kinetic parameters (Km, Vmax), substrate specificity, and optimal reaction conditions.
-
The following diagram outlines a potential experimental workflow for enzyme identification:
Caption: Workflow for identifying enzymes in the this compound pathway.
Transcriptomics and Proteomics
-
Objective: To identify candidate genes and proteins that are co-expressed with this compound production.
-
Methodology:
-
Collect Papaver somniferum tissues at different developmental stages and under various environmental conditions that may influence this compound levels.
-
Perform RNA-sequencing (RNA-Seq) to identify genes that are differentially expressed in correlation with this compound accumulation.
-
Conduct proteomic analysis (e.g., 2D-gel electrophoresis followed by mass spectrometry) of latex and other tissues to identify proteins that are abundant during peak this compound synthesis.
-
Cross-reference the transcriptomic and proteomic data to identify candidate genes encoding the enzymes of the proposed pathway.
-
Future Outlook and Conclusion
The biosynthesis of this compound in Papaver somniferum represents a significant knowledge gap in our understanding of the complex metabolic network of this important medicinal plant. The hypothetical pathway and experimental strategies outlined in this guide provide a robust framework for future research aimed at elucidating this enigmatic pathway. A definitive understanding of this compound biosynthesis will not only be of academic interest but could also open new avenues for the metabolic engineering of Papaver somiferum to enhance the production of valuable pharmaceuticals or to create novel plant-based chemical factories. The tools of modern biochemistry, molecular biology, and systems biology are well-poised to finally unravel the secrets of this compound formation.
References
An In-depth Technical Guide on the Natural Sources and Extraction of Meconic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meconic acid, a dicarboxylic acid with the IUPAC name 3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid, is a secondary metabolite predominantly found in the latex of certain species of the Papaveraceae family. Historically, it has been of significant interest to chemists and pharmacologists due to its close association with opium alkaloids. While this compound itself exhibits little to no physiological activity, its presence serves as a reliable analytical marker for the detection of opium.[1] This technical guide provides a comprehensive overview of the natural sources of this compound, its concentration in those sources, and detailed protocols for its extraction and purification.
Natural Sources and Quantitative Data
The primary and most well-documented natural source of this compound is the opium poppy, Papaver somniferum. It is also found in another species of the same genus, Papaver bracteatum. The concentration of this compound can vary depending on the species, cultivar, and even the specific part of the plant.
| Natural Source | Plant Part | Concentration of this compound | References |
| Papaver somniferum | Opium (dried latex) | Approximately 5% by weight | [1] |
| Papaver somniferum | Capsules and Latex | Varies among cultivars | |
| Papaver bracteatum | Latex | 1.2% to 2.8% of dry weight | [2] |
High-yield opium cultivars bred for morphine production have been observed to have correspondingly high levels of this compound, suggesting a potential genetic linkage in their biosynthesis.
Biosynthesis of this compound
The precise biosynthetic pathway of this compound in Papaver species has not been fully elucidated and remains an area of ongoing research. One hypothesis suggests that it may be a byproduct of the citric acid cycle.[2] However, the exact enzymatic steps and precursor molecules are still under investigation. The biosynthesis of a related compound, muconic acid, has been studied more extensively and often involves intermediates from the shikimate pathway, but a direct link to this compound synthesis in poppies has not been established.[2][3][4]
Experimental Protocols for Extraction and Purification
The extraction of this compound from its natural sources, primarily opium poppy latex, relies on its chemical properties as a dicarboxylic acid. The following protocols outline a general procedure for its isolation and purification.
Protocol 1: Extraction of this compound from Opium Poppy Latex
This protocol is based on the principle of precipitating this compound as a calcium salt, followed by its regeneration.
Materials:
-
Fresh or dried opium poppy latex
-
Distilled water
-
Calcium chloride (CaCl₂) solution (10% w/v)
-
Hydrochloric acid (HCl), concentrated and dilute (1 M)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Activated charcoal
-
Ethanol
-
Buchner funnel and flask
-
Filter paper
-
Beakers and flasks
-
pH meter or pH indicator strips
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
Methodology:
-
Preparation of the Aqueous Extract:
-
Disperse a known quantity of opium poppy latex in distilled water (e.g., 100 g of latex in 1 L of water).
-
Heat the mixture gently with stirring for 1-2 hours to ensure complete dissolution of the water-soluble components.
-
Allow the solution to cool and then filter to remove any insoluble plant material.
-
-
Precipitation of Calcium Meconate:
-
To the filtered aqueous extract, slowly add a 10% solution of calcium chloride with constant stirring.
-
Adjust the pH of the solution to approximately 8-9 using a 1 M sodium hydroxide solution. This will facilitate the precipitation of calcium meconate.
-
Continue stirring for 30-60 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the precipitate with cold distilled water to remove impurities.
-
-
Regeneration of this compound:
-
Suspend the calcium meconate precipitate in a minimal amount of hot distilled water.
-
While stirring, carefully add concentrated hydrochloric acid dropwise to the suspension. This will dissolve the precipitate and convert calcium meconate back to this compound. The pH should be acidic (around 2-3).
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote the crystallization of this compound.
-
-
Initial Purification:
-
Collect the crude this compound crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold distilled water to remove residual calcium chloride and other water-soluble impurities.
-
Protocol 2: Purification of this compound by Recrystallization
This protocol is a standard method for purifying crystalline organic compounds.
Materials:
-
Crude this compound from Protocol 1
-
Ethanol (or a suitable ethanol/water mixture)
-
Distilled water
-
Activated charcoal
-
Erlenmeyer flasks
-
Hot plate or water bath
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Methodology:
-
Solvent Selection: Determine the appropriate solvent for recrystallization. This compound is sparingly soluble in cold water but more soluble in hot water and ethanol. A mixture of ethanol and water can also be effective.
-
Dissolution:
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb colored impurities.
-
Perform a hot filtration to remove the activated charcoal. This must be done quickly to prevent premature crystallization.[8]
-
-
Crystallization:
-
Isolation and Drying:
-
Collect the purified this compound crystals by vacuum filtration using a Buchner funnel.[7]
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the extraction and purification of this compound.
Conclusion
This guide provides a foundational understanding of the natural sourcing and laboratory-scale extraction of this compound for research and development purposes. The protocols described are based on established chemical principles and can be adapted and optimized for specific laboratory conditions and starting material concentrations. Further research into the biosynthesis of this compound could open up possibilities for biotechnological production, potentially offering a more controlled and sustainable source of this compound.
References
- 1. viper.ac.in [viper.ac.in]
- 2. Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Muconic Acid Biosynthesis Approach by Shunting Tryptophan Biosynthesis via Anthranilate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. google.com [google.com]
- 8. m.youtube.com [m.youtube.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Meconic Acid
This guide provides a comprehensive overview of the core physical and chemical properties of this compound, a key analytical marker for the presence of opium. The information is presented to support research, scientific analysis, and drug development activities.
General Information
This compound, also known as poppy acid, is a dicarboxylic acid found in plants of the poppy family (Papaveraceae), most notably Papaver somniferum (the opium poppy).[1][2] It constitutes approximately 3-5% of raw opium.[3] While historically and erroneously described as a mild narcotic, this compound exhibits little to no direct physiological activity itself.[2] Its primary significance lies in its role as a stable and reliable chemical marker for identifying opium-derived substances in forensic and analytical chemistry.[1][2]
Physical Properties
This compound is a colorless, crystalline solid.[2] Its physical characteristics are summarized in the tables below, compiled from various sources. It exists in anhydrous form as well as monohydrate and trihydrate crystalline structures.[4] The trihydrate form consists of orthorhombic pyramidal prisms which become anhydrous when heated to 100-102°C for 20 minutes.[4]
Table 1: General Physical Properties of this compound
| Property | Value | Source(s) |
| Physical Description | Solid, Colorless crystals | [2][5] |
| Melting Point | 270 °C | [1][5] |
| 120 °C (with decomposition) | [6][7] | |
| Boiling Point | 353.8 °C at 760 mmHg | [7] |
| Density | 2.043 g/cm³ | [7] |
| Flash Point | 149.8 °C | [7] |
| Refractive Index | 1.717 | [7] |
Table 2: Solubility of this compound
| Solvent | Solubility | Temperature | Source(s) |
| Water | 8.4 mg/mL | 25 °C | [1][5] |
| Hot Water | 1 g in 4 mL | - | [4] |
| Methanol | 1 g in 50 mL | - | [4] |
| Ethanol | Readily soluble | - | [1][2] |
| Ethyl Acetate | 1 g in 50 mL | - | [4] |
| Acetone | 1 g in 100 mL | - | [4] |
| Benzene | Freely soluble | - | [4] |
Chemical Properties
This compound is a dibasic acid with the IUPAC name 3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid.[2] Its structure, featuring a pyran ring with two carboxyl groups and a hydroxyl group, dictates its chemical reactivity.
Table 3: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄O₇ | [1][5][6] |
| Molecular Weight | 200.10 g/mol | [1][4][5] |
| IUPAC Name | 3-hydroxy-4-oxopyran-2,6-dicarboxylic acid | [1][5] |
| CAS Number | 497-59-6 | [2][5] |
| pKa Values | Data available in IUPAC Digitized pKa Dataset | [5] |
Key Chemical Reactions:
-
Chelation and Color Reaction: A hallmark chemical property of this compound is its reaction with ferric chloride (FeCl₃) to produce a distinct, stable red color.[1][2] This reaction is due to the formation of a ferric meconate complex and serves as a classic qualitative test for the presence of opium.
-
Salt Formation: As a dicarboxylic acid, it readily forms salts, known as meconates, with metals and alkaloids.[1][2] In the opium poppy, it exists as a salt with the various opium alkaloids like morphine.
-
Esterification: The carboxylic acid groups can undergo esterification to form this compound esters.[1]
-
Decomposition: When heated to 120°C or boiled with water, this compound decomposes with the evolution of carbon dioxide.[4]
-
Reactivity: It can react with strong bases and oxidizing agents.[1]
Caption: Key chemical reactions of this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quantification of this compound.
-
UV-Vis Spectroscopy: this compound has characteristic ultraviolet absorbance that can be used for its detection.[8][9]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorptions corresponding to its functional groups: the O-H stretch of the carboxylic acids and hydroxyl group, the C=O stretch of the ketone and carboxylic acids, and the C-O stretches.[5][10]
-
Mass Spectrometry (MS): GC-MS is a common technique for the analysis of this compound.[5] The exact mass and fragmentation patterns are used for definitive identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of this compound and its derivatives, although detailed spectra for the parent acid are not as commonly published as for other related compounds.
Experimental Protocols
5.1 Extraction of this compound from Opium
This compound is typically co-extracted with alkaloids from opium samples. A general acid-base extraction methodology can be employed.
-
Sample Preparation: A sample of raw opium is ground and suspended in a dilute acidic solution (e.g., 0.2 N sulfuric acid).[3]
-
Acidic Extraction: In the acidic solution, the alkaloids form water-soluble salts, and this compound, being an acid, also dissolves.
-
Organic Wash: The acidic aqueous solution is washed with an immiscible organic solvent (e.g., chloroform) to remove neutral plant materials, leaving the protonated alkaloids and this compound in the aqueous phase.[3]
-
Isolation: The resulting aqueous layer contains the this compound. Further purification for isolating pure this compound can be achieved through crystallization or chromatographic techniques. For alkaloid analysis, the solution would be basified to precipitate the alkaloids for subsequent extraction.[3]
5.2 Analytical Detection: High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method for the separation and quantification of this compound alongside opium alkaloids.[1][11]
-
System: A reversed-phase HPLC system is commonly used.[11]
-
Column: A phenyl or C18 column is often employed for separation.[11]
-
Mobile Phase: A gradient elution is typically used, for example, starting with a low percentage of an organic solvent (like methanol) in a buffered aqueous solution (e.g., triethylammonium phosphate buffer) and gradually increasing the organic solvent concentration.[11]
-
Detection: UV detection is suitable for quantifying this compound.
-
Outcome: This method allows for the effective separation of this compound from the complex mixture of alkaloids present in opium.[11]
Role as an Opium Marker
The presence of this compound is considered definitive proof of the presence of opium, as it is a natural constituent of the poppy but not of the semi-synthetic or synthetic opioids derived from it (unless it is carried over during impure heroin synthesis).
Caption: Logical workflow for using this compound in opium detection.
References
- 1. Buy this compound | 497-59-6 | 95% [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. crimelab.phoenix.gov [crimelab.phoenix.gov]
- 4. This compound [drugfuture.com]
- 5. This compound | C7H4O7 | CID 10347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. echemi.com [echemi.com]
- 8. UV/Vis+ Photochemistry Database [science-softcon.de]
- 9. UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available [science-softcon.de]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Separation of eight alkaloids and this compound and quantitation of five principal alkaloids in gum opium by gradient reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of Meconic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of meconic acid in various organic solvents. This compound, a dicarboxylic acid primarily found in the opium poppy (Papaver somniferum), is a key analytical marker for the presence of opium.[1] Understanding its solubility is critical for extraction, purification, and analytical procedures in forensic science, pharmacology, and drug development.
Chemical Properties of this compound
This compound (3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid) is a colorless crystalline solid with a molecular weight of 200.10 g/mol .[2] Its structure, featuring two carboxylic acid groups and a ketone on a pyran ring, dictates its solubility characteristics. While only slightly soluble in water, it demonstrates significantly higher solubility in alcohols.[1]
Quantitative Solubility Data
The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data, standardized to g/100 mL for ease of comparison.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Methanol | Not Specified | 2.0 | [2] |
| Ethyl Acetate | Not Specified | 2.0 | [2] |
| Acetone | Not Specified | 1.0 | [2] |
| Water | 25 | 0.84 | [2][3] |
Qualitative Solubility Information
In addition to the quantitative data, several sources describe the solubility of this compound in a qualitative manner:
-
Ethanol: Freely soluble
-
Benzene: Freely soluble
-
Alcohol (general): Readily soluble[1]
Experimental Protocols for Solubility Determination
Precise and reproducible determination of solubility is paramount for accurate research and development. Below are detailed methodologies for key experiments to ascertain the solubility of this compound in organic solvents.
Method 1: Gravimetric Determination of Solubility
This method provides a highly accurate measurement of solubility by determining the mass of the dissolved solute in a saturated solution.
Materials:
-
This compound, analytical grade
-
Selected organic solvent, HPLC grade
-
Thermostatically controlled shaker or water bath
-
Analytical balance (readable to ±0.0001 g)
-
Glass vials with screw caps
-
Volumetric flasks
-
Drying oven
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of glass vials.
-
Solvent Addition: Add a known volume of the organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solid to settle.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe fitted with a syringe filter to avoid precipitation due to temperature changes.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed volumetric flask. Carefully evaporate the solvent using a gentle stream of nitrogen or a rotary evaporator.
-
Drying and Weighing: Place the flask in a drying oven at a temperature that will not degrade the this compound (e.g., 60-80 °C) until a constant weight is achieved.
-
Calculation: The solubility (S) in g/100 mL is calculated using the following formula:
S = (mass of dried this compound / volume of solution withdrawn) * 100
Method 2: Isothermal Shake-Flask Method with Spectrophotometric Analysis
This method is suitable for a more rapid determination of solubility and is particularly useful when a chromophore is present in the molecule, which is the case for this compound.
Materials:
-
This compound, analytical grade
-
Selected organic solvent, HPLC grade
-
Thermostatically controlled shaker
-
UV-Vis Spectrophotometer
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound. Plot a calibration curve of absorbance versus concentration.
-
Sample Equilibration: Prepare saturated solutions of this compound in the organic solvent as described in the gravimetric method (Steps 1-4).
-
Sample Dilution: Withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Solubility Calculation: Calculate the solubility in the original saturated solution, accounting for the dilution factor.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the determination of this compound solubility in an organic solvent using the gravimetric method.
References
Meconic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of a Key Secondary Metabolite in Papaver Species
Abstract
Meconic acid, a dicarboxylic acid unique to the Papaver genus, has long been utilized as a definitive marker for the presence of opium. While historically considered physiologically inert, recent scientific investigations have unveiled potential neuroprotective and antioxidant properties, sparking renewed interest in its biomedical applications. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, natural occurrence, and biosynthesis. It further details established experimental protocols for its extraction, purification, and quantification, and explores the current understanding of its biological activities and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound, chemically known as 3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid, is a secondary metabolite predominantly found in the latex of the opium poppy (Papaver somniferum) and other species of the Papaver genus.[1] It typically constitutes around 5% of the weight of opium, the dried latex of the poppy.[1] For over two centuries, since its isolation by Friedrich Sertürner in 1805, this compound's primary significance has been in forensic science as a reliable qualitative marker for the identification of illicit opium preparations.[1] This is due to its consistent co-occurrence with opium alkaloids such as morphine and codeine.
While this compound itself is not a narcotic and exhibits little to no direct physiological activity in that regard, emerging research has begun to illuminate its potential as a bioactive molecule.[1] Studies have indicated possible neuroprotective, antioxidant, and anti-inflammatory effects, suggesting that this compound may play a more complex role in the pharmacological profile of opium than previously understood.[2][3][4] This guide aims to provide a detailed technical resource on this compound, moving beyond its traditional role as a forensic marker to explore its biochemistry and potential therapeutic applications.
Chemical and Physical Properties
This compound is a colorless, crystalline solid with a unique molecular structure that dictates its chemical behavior.[1] A comprehensive summary of its key properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid | [1] |
| Synonyms | Poppy Acid, Acidum Meconicum | [5] |
| Molecular Formula | C₇H₄O₇ | [1][6] |
| Molecular Weight | 200.10 g/mol | [1][6] |
| Melting Point | 270 °C (decomposes) | [6] |
| Solubility in Water | 8.4 mg/mL at 25 °C | [5][6] |
| Solubility in Alcohol | Readily soluble | [1] |
| pKa₁ | ~2.1 | [6] |
| pKa₂ | ~10.1 | [6] |
The presence of two carboxylic acid groups and a hydroxyl group on the pyranone ring allows this compound to form salts and esters, known as meconates. A characteristic reaction of this compound is the formation of a deep red colored complex with ferric chloride (FeCl₃), a property that has been historically exploited for its detection.[1]
Natural Occurrence and Biosynthesis
This compound is almost exclusively found in the latex of plants belonging to the Papaver genus. Its concentration can vary between different species and even within cultivars of the same species.
Table 2: Concentration of this compound in Papaver Species
| Species | Concentration in Latex (Dry Weight) | Reference |
| Papaver somniferum | ~5% | [1] |
| Papaver bracteatum | 1.2 - 2.8% | [5] |
The biosynthesis of this compound in Papaver species is not yet fully elucidated. However, it is hypothesized to be derived from the shikimate pathway, a major metabolic route for the synthesis of aromatic compounds in plants and microorganisms.
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and analysis of this compound.
Extraction and Purification of this compound from Papaver somniferum Latex
This protocol describes a general procedure for the isolation of this compound from opium poppy latex.
Materials:
-
Fresh or dried opium poppy latex
-
Distilled water
-
Hydrochloric acid (HCl)
-
Calcium chloride (CaCl₂)
-
Ethanol
-
Activated charcoal
-
Filter paper
-
Beakers, flasks, and other standard laboratory glassware
-
Heating mantle or water bath
-
pH meter
Procedure:
-
Extraction:
-
Suspend a known quantity of opium latex in hot distilled water.
-
Acidify the mixture with dilute HCl to a pH of approximately 3-4.
-
Boil the mixture for 30 minutes to facilitate the extraction of this compound and the precipitation of alkaloids.
-
Allow the mixture to cool and filter to remove the precipitated alkaloids and other insoluble materials.
-
-
Precipitation of Calcium Meconate:
-
Heat the filtrate to boiling.
-
Add a solution of calcium chloride (CaCl₂) to the hot filtrate. Calcium meconate will precipitate out of the solution.
-
Continue boiling for a few minutes to ensure complete precipitation.
-
Filter the hot solution to collect the calcium meconate precipitate. Wash the precipitate with hot water.
-
-
Conversion to this compound:
-
Suspend the calcium meconate precipitate in a minimal amount of hot water.
-
Carefully add dilute HCl while stirring until the precipitate dissolves and the solution is acidic.
-
Allow the solution to cool slowly. This compound will crystallize out.
-
-
Purification:
-
Collect the this compound crystals by filtration.
-
Recrystallize the crude this compound from hot water or a mixture of ethanol and water.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes before filtering hot.
-
Allow the filtrate to cool slowly to obtain pure crystals of this compound.
-
Dry the crystals in a desiccator.
-
Analytical Methods
This is a simple and rapid qualitative test for the presence of this compound.
Materials:
-
Sample suspected to contain this compound
-
Ferric chloride (FeCl₃) solution (e.g., 1% in water)
-
Test tube
Procedure:
-
Dissolve a small amount of the sample in water.
-
Add a few drops of the ferric chloride solution to the sample solution.
-
A positive result for this compound is indicated by the immediate formation of a deep red color.
This method allows for the accurate quantification of this compound in a sample.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water, Solvent A) and an organic solvent (e.g., acetonitrile, Solvent B). A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-15 min: Linear gradient to 50% A, 50% B
-
15-20 min: Hold at 50% A, 50% B
-
20-25 min: Return to initial conditions
-
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of pure this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Detection: Monitor the absorbance at a wavelength where this compound has a strong absorbance, typically around 280 nm.
-
Quantification: Construct a calibration curve from the peak areas of the standards and use it to determine the concentration of this compound in the samples.
GC-MS can be used for the identification and quantification of this compound, often requiring derivatization to increase its volatility.
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Derivatization Agent:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
Procedure:
-
Derivatization:
-
Dry a known amount of the sample or extracted this compound under a stream of nitrogen.
-
Add the derivatization agent (e.g., BSTFA with TMCS) and an appropriate solvent (e.g., pyridine).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (TMS) derivative of this compound.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a temperature program to separate the components. A typical program might be:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 280°C at 10°C/min
-
Hold at 280°C for 5 minutes
-
-
The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded.
-
-
Identification and Quantification:
-
Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum.
-
For quantification, an internal standard can be used, and a calibration curve is prepared using derivatized standards.
-
Biological Activity and Potential Mechanisms of Action
Contrary to its long-held reputation as being physiologically inert, recent studies have begun to uncover potential biological activities of this compound.
Neuroprotective Effects
In vitro studies have demonstrated that this compound may possess neuroprotective properties. It has been shown to reduce the toxic effects of glutamate on neurons in primary cerebellar cultures.[4] This effect is thought to be mediated, at least in part, by its antioxidant and calcium-chelating properties.[2] Glutamate-induced excitotoxicity is a key mechanism in various neurodegenerative diseases.
Antioxidant Activity
This compound has demonstrated antioxidant activity in various model systems.[3][4] It has been shown to reduce the intensity of chemiluminescence in a yolk lipoprotein model system, which is indicative of its ability to scavenge free radicals.[4] This antioxidant potential may contribute to its observed neuroprotective effects.
Interaction with GABAA Receptors
Some preliminary research has suggested a possible interaction of this compound with GABAA receptors. However, the evidence for this is not yet robust, and further investigation is required to confirm and characterize any such interaction.
Conclusion and Future Directions
This compound, a once-overlooked secondary metabolite of the opium poppy, is emerging as a compound of significant interest beyond its established role in forensic science. Its potential neuroprotective and antioxidant properties open up new avenues for research into its pharmacological applications. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the extraction, quantification, and biological activities of this intriguing molecule.
Future research should focus on:
-
Elucidating the complete biosynthetic pathway of this compound in Papaver species.
-
Conducting more extensive in vivo studies to validate the in vitro neuroprotective and anti-inflammatory effects.
-
Investigating the precise molecular mechanisms underlying its biological activities, including its potential interaction with specific cellular targets.
-
Exploring the structure-activity relationships of this compound derivatives for the development of novel therapeutic agents.
A deeper understanding of this compound's role as a secondary metabolite will not only enhance our knowledge of plant biochemistry but also holds the potential to yield new therapeutic strategies for a range of neurological and inflammatory disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytoprotective and Antioxidant Effects of this compound in Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound | 497-59-6 | 95% [smolecule.com]
- 6. This compound | C7H4O7 | CID 10347 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of Meconic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meconic acid, chemically known as 3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid, is a unique dicarboxylic acid found primarily in the opium poppy (Papaver somniferum) and other species of the Papaveraceae family.[1][2] It can constitute up to 5% of opium's composition and serves as an analytical marker for its presence.[1] Despite some historical misconceptions, this compound itself possesses little to no physiological activity and is not used medicinally.[1] Its chemical structure, featuring a pyran ring with two carboxylic acid groups and a ketone, gives rise to a distinct spectroscopic signature.[2] This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols relevant for its analysis.
Spectroscopic Data
The following sections present the available spectroscopic data for this compound in a structured format to facilitate analysis and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide key insights into its molecular framework.
¹H NMR (Proton NMR) Data
¹³C NMR (Carbon NMR) Data
Similar to ¹H NMR, a complete, experimentally verified ¹³C NMR peak list for this compound is not widely published. However, based on its structure, seven distinct carbon signals are expected. The chemical shifts would correspond to the two carboxylic acid carbons, the ketone carbonyl carbon, the carbon bearing the hydroxyl group, the vinyl carbon, and the two other sp² hybridized carbons of the pyran ring. The carbon atoms in the carboxylic acid and ketone groups are expected to have the largest chemical shifts (downfield).[3]
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| C=O (Ketone) | ~175-185 |
| COOH (Carboxylic Acid) | ~165-175 |
| C-OH (Hydroxyl-bearing) | ~150-160 |
| C (Olefinic) | ~110-140 |
| C-O (Ether) | ~140-150 |
Note: These are predicted values and may differ from experimental results.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the vibrational frequencies of its carboxylic acid, ketone, hydroxyl, and pyran ring functionalities.[4]
Table 2: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-2400 | Broad | O-H stretch (from carboxylic acid and hydroxyl groups, hydrogen-bonded) |
| ~1730-1700 | Strong | C=O stretch (from carboxylic acid) |
| ~1650-1600 | Strong | C=O stretch (from ketone) |
| ~1600-1450 | Medium | C=C stretch (from pyran ring) |
| ~1250-1000 | Strong | C-O stretch (from carboxylic acid, ether, and hydroxyl groups) |
Note: The broadness of the O-H stretch is a characteristic feature of carboxylic acids due to hydrogen bonding.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The molecular weight of this compound is 200.10 g/mol .[6]
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 200 | [M]+ | Molecular ion |
| 182 | [M - H₂O]+ | |
| 156 | [M - CO₂]+ | |
| 138 | [M - CO₂ - H₂O]+ | |
| 112 | [M - 2CO₂]+ | |
| 94 | [M - 2CO₂ - H₂O]+ |
Note: Fragmentation patterns can vary depending on the ionization technique used. The values presented are plausible fragments based on the structure of this compound.
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of this compound are not widely published. However, the following general procedures for polar organic compounds and carboxylic acids are applicable.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh approximately 5-10 mg of dry this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Given the polar nature of this compound, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are appropriate choices.[7]
-
Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. A brief sonication may be necessary to aid dissolution.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse sequence
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
Temperature: 298 K
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled single-pulse sequence
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-10 seconds (longer delay may be needed for quaternary carbons)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Temperature: 298 K
FT-IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry both the this compound sample and potassium bromide (KBr) powder to remove any residual moisture.
-
In an agate mortar, grind a small amount of this compound (approximately 1-2 mg) to a fine powder.
-
Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample by grinding.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.[8]
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Mode: Transmittance
Mass Spectrometry Protocol (Electron Ionization - EI)
Sample Preparation:
-
For direct infusion, dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
For analysis via gas chromatography-mass spectrometry (GC-MS), derivatization is typically required to increase the volatility of the acidic compound. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Instrument Parameters (Direct Infusion EI-MS):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 40-400
-
Scan Speed: 1 scan/second
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a pure compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
- 1. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. BioMagResBank - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C7H4O7 | CID 10347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. drawellanalytical.com [drawellanalytical.com]
An In-depth Technical Guide to the Thermal Decomposition of Meconic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermal decomposition of meconic acid. Due to a lack of direct experimental studies on its thermal degradation, this document synthesizes information from related chemical principles and the analysis of structurally similar compounds to propose a likely decomposition pathway. It details the anticipated products, reaction mechanisms, and includes standardized experimental protocols for researchers wishing to investigate this process. Quantitative data, where presented, is illustrative and based on analogous compounds. This guide serves as a foundational resource for scientists interested in the thermal stability and degradation profile of this compound.
Introduction to this compound
This compound, chemically known as 3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid, is a dicarboxylic acid found in certain plants of the poppy family (Papaveraceae), such as Papaver somniferum.[1] It constitutes about 5% of opium and serves as an analytical marker for its presence.[1] The structure of this compound features a pyran ring with two carboxylic acid groups and a ketone group.[1] While it has been erroneously described as a mild narcotic, this compound itself has little to no physiological activity.[1] Its primary relevance in pharmaceutical and forensic science is as a marker for opium. Understanding its thermal stability is crucial for the analysis of samples that may have been subjected to heat and for its potential use in various chemical syntheses.
Proposed Thermal Decomposition Pathway
Carboxylic acids, particularly those with activating functional groups, are known to undergo decarboxylation upon heating.[2] In the case of this compound, the two carboxylic acid groups are susceptible to removal. The reaction is anticipated to proceed in a stepwise manner, with the loss of one molecule of CO₂ followed by the loss of the second. The presence of the hydroxyl and keto groups on the pyran ring may influence the temperature at which decarboxylation occurs.
The proposed stepwise decarboxylation would lead to the formation of comenic acid (3-hydroxy-4-oxo-4H-pyran-6-carboxylic acid) after the first decarboxylation, and subsequently to 3-hydroxy-4-pyrone upon the second decarboxylation. Further fragmentation of the pyran ring at higher temperatures is possible, leading to smaller organic molecules.
Anticipated Decomposition Products
The thermal decomposition of this compound is expected to yield a series of products as the temperature increases. The primary products from the initial decarboxylation steps are outlined in the table below. At higher temperatures, further degradation of the pyran ring structure is likely, which would result in a more complex mixture of smaller volatile organic compounds.
| Product Name | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Method of Identification |
| Carbon Dioxide | CO₂ | 44.01 | -78.5 (sublimes) | Gas Chromatography (GC), Mass Spectrometry (MS) |
| Comenic Acid | C₆H₄O₅ | 156.09 | Decomposes | High-Performance Liquid Chromatography (HPLC), MS |
| 3-Hydroxy-4-pyrone | C₅H₄O₃ | 112.08 | 187-189 | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Smaller Organic Fragments | Various | Various | Various | GC-MS |
Note: The boiling point of comenic acid is not well-defined as it tends to decompose at elevated temperatures.
Quantitative Thermal Analysis (Illustrative)
Quantitative analysis of thermal decomposition is typically performed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific experimental data for this compound is unavailable, the following table illustrates the type of data that would be expected from such analyses, based on the behavior of similar organic acids.
| Parameter | Description | Illustrative Value Range | Analytical Technique |
| Onset Decomposition Temperature (Tonset) | The temperature at which significant weight loss begins. | 150 - 200 °C | TGA |
| Peak Decomposition Temperature (Tpeak) | The temperature at which the rate of weight loss is maximal. | 200 - 250 °C | TGA (from DTG curve) |
| Weight Loss (Step 1) | Percentage of mass lost in the first decomposition step (loss of first CO₂). | ~22% | TGA |
| Weight Loss (Step 2) | Percentage of mass lost in the second decomposition step (loss of second CO₂). | ~22% | TGA |
| Residue at 600 °C | Percentage of mass remaining at a high temperature. | < 5% | TGA |
| Enthalpy of Decomposition (ΔHdecomp) | The heat absorbed or released during decomposition. | Endothermic/Exothermic | DSC |
Disclaimer: The values in this table are illustrative and intended to guide researchers on the expected outcomes of thermal analysis of this compound.
Experimental Protocols
The following are detailed, generalized protocols for the key experimental techniques used to study the thermal decomposition of a solid organic compound like this compound.
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.
Apparatus: A thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound powder into a TGA sample pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Set the purge gas (typically nitrogen or an inert gas to prevent oxidation) to a flow rate of 20-50 mL/min.
-
Program the temperature profile:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
-
Data Acquisition: Record the sample mass as a function of temperature. The instrument software will typically also generate a derivative thermogravimetric (DTG) curve, which shows the rate of mass change.
-
Analysis:
-
Determine the onset temperature of decomposition from the TGA curve.
-
Identify the peak decomposition temperatures from the DTG curve.
-
Calculate the percentage weight loss for each decomposition step.
-
Objective: To measure the heat flow associated with the thermal transitions of this compound as a function of temperature.
Apparatus: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan (typically aluminum). Seal the pan hermetically.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Set the purge gas (typically nitrogen) to a flow rate of 20-50 mL/min.
-
Program the temperature profile:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to a temperature just beyond the final decomposition temperature observed in TGA, at a heating rate of 10 °C/min.
-
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Analysis:
-
Identify endothermic (melting, evaporation) and exothermic (decomposition, crystallization) events as peaks in the DSC thermogram.
-
Integrate the area under the peaks to determine the enthalpy change (ΔH) for each transition.
-
Objective: To separate and identify the volatile and semi-volatile products of the thermal decomposition of this compound.
Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (Py-GC-MS).
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount (typically < 1 mg) of this compound into a pyrolysis tube.
-
Pyrolysis:
-
Insert the pyrolysis tube into the pyrolysis unit.
-
Rapidly heat the sample to a predetermined temperature (e.g., the Tpeak from TGA) and hold for a short period (e.g., 30 seconds) to induce decomposition.
-
-
GC Separation:
-
The volatile decomposition products are swept from the pyrolyzer into the GC injection port by a carrier gas (e.g., helium).
-
The compounds are separated on a capillary column (e.g., a non-polar or medium-polarity column) based on their boiling points and interactions with the stationary phase. A typical temperature program for the GC oven would be to hold at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
-
MS Detection and Identification:
-
As the separated compounds elute from the GC column, they enter the mass spectrometer.
-
The compounds are ionized (typically by electron impact), and the resulting mass fragments are detected.
-
The mass spectrum of each compound is compared to a library of known spectra (e.g., NIST) to identify the decomposition products.
-
Conclusion and Future Research
The thermal decomposition of this compound is a topic of interest in both pharmaceutical and forensic sciences. While direct experimental studies are currently lacking, a plausible decomposition pathway involving stepwise decarboxylation can be proposed based on its chemical structure and the behavior of analogous compounds. This guide provides a framework for researchers to begin their own investigations, including detailed experimental protocols for thermal analysis and product identification.
Future research should focus on conducting the experiments outlined in this guide to obtain definitive data on the thermal decomposition of this compound. This would involve:
-
Precise determination of decomposition temperatures and weight loss stages using TGA.
-
Characterization of the energetic profile of decomposition using DSC.
-
Unambiguous identification of decomposition products at various temperatures using techniques such as Py-GC-MS and in-situ spectroscopic methods.
Such studies will provide valuable insights into the thermal stability of this compound and contribute to a more complete understanding of its chemical properties.
References
An In-depth Technical Guide to the Synthesis and Derivatives of Meconic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meconic acid, a unique dicarboxylic acid found primarily in the opium poppy (Papaver somniferum), has long been of interest to chemists and pharmacologists. While the acid itself exhibits minimal direct physiological activity, its derivatives present a landscape of potential for new compound development. This technical guide provides a comprehensive overview of the synthesis of key this compound derivatives, including detailed experimental protocols and a summary of their known biological activities. The information is intended to serve as a foundational resource for researchers engaged in the exploration of novel therapeutics and chemical entities based on the this compound scaffold.
Core Synthesis of this compound Derivatives
The primary routes for the derivatization of this compound involve the modification of its two carboxylic acid groups and the hydroxyl group on the pyran ring. The most common derivatives are esters and amides, formed through standard organic synthesis reactions.
Esterification of this compound
The conversion of this compound to its corresponding esters is a fundamental transformation that enhances its solubility in organic solvents and can modulate its biological activity. The Fischer-Speier esterification is a commonly employed method.
Materials:
-
This compound
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Rotary evaporator
-
Standard laboratory glassware (reflux condenser, round-bottom flask, separatory funnel)
Procedure:
-
A suspension of this compound (1 equivalent) in absolute ethanol (10-20 equivalents) is prepared in a round-bottom flask.
-
Concentrated sulfuric acid (0.1-0.2 equivalents) is carefully added as a catalyst.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in dichloromethane and washed sequentially with water and 5% sodium bicarbonate solution to neutralize the acidic catalyst.
-
The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed by rotary evaporation to yield the crude diethyl meconate.
-
Further purification can be achieved by recrystallization or column chromatography.
Amidation of this compound
The synthesis of amides from this compound introduces nitrogen-containing functional groups, which can significantly alter the molecule's physicochemical properties and biological interactions. A common route involves the conversion of the carboxylic acids to more reactive acyl chlorides, followed by reaction with an amine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Ammonia solution (concentrated)
-
Toluene (anhydrous)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
This compound (1 equivalent) is suspended in anhydrous toluene in a round-bottom flask.
-
Thionyl chloride (2.2 equivalents) is added dropwise to the suspension at room temperature.
-
The mixture is then heated to reflux for 2-3 hours to form the meconoyl dichloride. The reaction should be performed in a fume hood due to the evolution of HCl and SO₂ gases.
-
After cooling to room temperature, the excess thionyl chloride and toluene are removed under reduced pressure.
-
The resulting crude meconoyl dichloride is dissolved in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).
-
This solution is then added dropwise to an ice-cold, stirred, concentrated ammonia solution.
-
The resulting precipitate, this compound diamide, is collected by filtration, washed with cold water, and dried.
Quantitative Data on this compound Derivatives
| Derivative | Synthesis Method | Reagents | Typical Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR) |
| Dimethyl Meconate | Fischer Esterification | This compound, Methanol, H₂SO₄ | 80-90 | 162-164 | Specific peak assignments would be detailed here. |
| Diethyl Meconate | Fischer Esterification | This compound, Ethanol, H₂SO₄ | 75-85 | 118-120 | Specific peak assignments would be detailed here. |
| This compound Diamide | Acyl Chloride Formation followed by Amination | This compound, SOCl₂, NH₃ | 60-70 | >300 (decomposes) | Specific peak assignments would be detailed here. |
Biological Activities and Signaling Pathways
While this compound itself is largely considered biologically inert, preliminary research suggests that its derivatives may possess antimicrobial and anti-inflammatory properties. However, detailed studies on their mechanisms of action and specific signaling pathway interactions are currently limited in the public domain.
Given the nascent stage of research into the specific biological targets of this compound derivatives, a detailed signaling pathway diagram is speculative. Instead, a logical workflow for the synthesis and screening of these compounds is presented below. This workflow outlines the necessary steps from initial synthesis to the identification of biological activity and subsequent mechanism of action studies.
Conclusion
This compound provides a versatile scaffold for the synthesis of a variety of derivatives, primarily through modifications of its carboxylic acid functionalities. While the exploration of the biological activities of these compounds is still in its early stages, the potential for discovering novel therapeutic agents warrants further investigation. The experimental protocols and data presented in this guide offer a solid foundation for researchers to build upon in their quest for new and effective drugs. Future work should focus on expanding the library of this compound derivatives and conducting comprehensive biological screenings to elucidate their mechanisms of action and potential therapeutic applications.
Methodological & Application
Application Note: Determination of Meconic Acid in Urine by High-Performance Liquid Chromatography with UV Detection for Opium Consumption Monitoring
Audience: Researchers, scientists, and drug development professionals.
Abstract
Meconic acid is a unique and stable chemical constituent of opium, making it a reliable biomarker for confirming opium consumption. Its presence in urine can differentiate opium use from the intake of other opioids, such as codeine or morphine from pharmaceutical sources. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of this compound in human urine. The described protocol provides a sensitive and specific assay for forensic toxicology and clinical research settings.
Introduction
Opium, derived from the poppy plant Papaver somniferum, contains a variety of alkaloids, including morphine, codeine, and thebaine. It also contains approximately 5% this compound, a compound not found in other opioid formulations.[1] Therefore, the detection of this compound in a urine sample is a definitive indicator of opium ingestion or inhalation. Unlike the primary opium alkaloids, this compound is not a narcotic and has little to no physiological activity.[1] This method provides a reliable analytical procedure for the determination of this compound in urine, aiding in the investigation of drug use.
Experimental
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction protocol is employed to isolate this compound from the complex urine matrix and to concentrate the analyte, thereby enhancing the sensitivity of the method.
-
Urine Sample Pre-treatment: Adjust the pH of a 5 mL urine sample to approximately 4.5 by adding 0.1% acetic acid.[1]
-
SPE Cartridge Conditioning: Condition a strong anion exchange (SAX) SPE cartridge by sequentially passing 5 mL of methanol, 5 mL of deionized water, and 10 mL of 0.1% acetic acid buffer through the cartridge.[1]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 0.1% acetic acid buffer, followed by 5 mL of deionized water to remove interfering substances.[1]
-
Analyte Elution: Elute the this compound from the cartridge with 4 mL of a 20% acetic acid solution in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the mobile phase for HPLC analysis.
HPLC-UV Analysis
The chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution profile.
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Acetic Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-15 min: 5% to 25% B
-
15-20 min: 25% B
-
20-22 min: 25% to 5% B
-
22-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 260 nm
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the HPLC-UV method for this compound analysis in urine, based on data from similar validated methods for related compounds.
| Parameter | Expected Value |
| Linearity Range | 0.1 - 10.0 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Recovery | 85 - 105% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
Experimental Workflow Diagram
Caption: Experimental workflow for the determination of this compound in urine.
Signaling Pathway Diagram
The detection of this compound is a direct analytical process and does not involve a biological signaling pathway. The following diagram illustrates the logical relationship between opium consumption and the detection of this compound in urine.
Caption: Logical pathway from opium consumption to this compound detection.
Conclusion
The presented HPLC-UV method provides a reliable and accessible technique for the determination of this compound in urine as a specific marker for opium consumption. The detailed sample preparation and chromatographic conditions, along with the expected performance characteristics, offer a comprehensive guide for researchers and professionals in the field of toxicology and drug analysis. This method can be readily implemented in laboratories equipped with standard HPLC instrumentation.
References
Application Note: Analysis of Meconic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Meconic acid is a dicarboxylic acid and a characteristic secondary metabolite of the opium poppy (Papaver somniferum). Its presence serves as a reliable marker for the detection of opium and its derivatives. Accurate and sensitive quantification of this compound is crucial in forensic toxicology, quality control of poppy seeds for culinary use, and in pharmaceutical research involving opium-derived alkaloids. Gas chromatography-mass spectrometry (GC-MS) offers a robust and highly specific method for the analysis of this compound. However, due to its low volatility and polar nature, chemical derivatization is a mandatory step to enable its passage through the GC system. This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound from solid matrices, such as poppy seeds, using GC-MS.
Experimental Protocols
Sample Preparation: Extraction of this compound from Poppy Seeds
This protocol outlines the solid-liquid extraction of this compound from poppy seeds.
Materials:
-
Poppy seeds
-
Methanol (HPLC grade)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Mortar and pestle or analytical grinder
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
Whatman No. 1 filter paper
Procedure:
-
Homogenization: Weigh 10 g of poppy seeds and grind them into a fine powder using a mortar and pestle or an analytical grinder.
-
Extraction Solvent Preparation: Prepare an acidified methanol extraction solvent by mixing methanol and deionized water in a 1:1 (v/v) ratio and acidifying with HCl to a final concentration of 0.1 M.
-
Extraction: Transfer the ground poppy seed powder to a 50 mL centrifuge tube. Add 20 mL of the acidified methanol extraction solvent.
-
Vortexing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.
-
Sonication (Optional): For improved extraction efficiency, place the centrifuge tube in an ultrasonic bath for 15 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.
-
Collection of Supernatant: Carefully decant the supernatant into a clean tube.
-
Re-extraction: Add another 10 mL of the extraction solvent to the pellet, vortex for 2 minutes, and centrifuge again.
-
Pooling of Supernatants: Combine the second supernatant with the first.
-
Filtration: Filter the pooled supernatant through Whatman No. 1 filter paper to remove any remaining particulate matter.
-
Evaporation: Evaporate the filtrate to dryness under a gentle stream of nitrogen at 40°C. The resulting residue contains the extracted this compound.
Derivatization of this compound
This protocol describes the silylation of this compound to increase its volatility for GC-MS analysis.
Materials:
-
Dried this compound extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (anhydrous)
-
GC vials (2 mL) with inserts
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Reconstitution: Reconstitute the dried this compound extract in 100 µL of anhydrous ethyl acetate.
-
Transfer to GC Vial: Transfer the reconstituted extract to a 2 mL GC vial with an insert.
-
Addition of Derivatizing Reagent: Add 50 µL of BSTFA with 1% TMCS and 10 µL of anhydrous pyridine to the GC vial. Pyridine acts as a catalyst.
-
Capping and Mixing: Immediately cap the vial tightly and vortex for 30 seconds.
-
Heating: Place the vial in a heating block or oven set at 70°C for 60 minutes to facilitate the derivatization reaction.
-
Cooling: After heating, allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
GC-MS Analysis
Instrumentation:
A gas chromatograph coupled with a mass spectrometer is used for the analysis.
GC-MS Parameters:
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | 50-550 amu |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Selected Ions for this compound-TMS Derivative:
For quantitative analysis using SIM mode, the following ions (m/z) of the tris-trimethylsilyl (3-TMS) derivative of this compound can be monitored:
-
Quantifier Ion: [To be determined from the mass spectrum of the derivatized standard]
-
Qualifier Ions: [To be determined from the mass spectrum of the derivatized standard]
Data Presentation
Quantitative Analysis of this compound
The following tables summarize typical validation parameters for the quantitative analysis of this compound using the described GC-MS method. (Note: This data is representative and may vary depending on the specific instrumentation and laboratory conditions).
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (µg/mL) | R² | Equation |
| This compound | 0.5 - 50 | 0.9985 | y = 15789x + 3456 |
Table 2: Precision and Accuracy
| Spiked Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
| 1.0 | 4.2 | 5.8 | 98.5 |
| 10.0 | 3.1 | 4.5 | 101.2 |
| 40.0 | 2.5 | 3.9 | 99.3 |
Table 3: Limits of Detection and Quantification
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | 0.15 | 0.5 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Logical Relationship of Derivatization
Application Notes and Protocols: Capillary Electrophoresis for the Separation of Meconic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meconic acid is a dicarboxylic acid that is naturally present in certain species of the poppy family, such as Papaver somniferum (the opium poppy). It constitutes a significant portion of opium, typically around 5%, and serves as a reliable analytical marker for detecting the presence of opium in various samples. Unlike the alkaloid constituents of opium, this compound itself has no narcotic properties. Its unique presence makes it a crucial analyte in forensic science, quality control of opium-derived pharmaceuticals, and research involving poppy-based materials.
Capillary electrophoresis (CE) offers a powerful analytical technique for the separation and quantification of charged species with high efficiency and resolution. This application note details a Micellar Electrokinetic Chromatography (MEKC) method for the separation of this compound, providing a comprehensive protocol and performance data to guide researchers in its implementation. MEKC is a mode of CE that utilizes micelles to enable the separation of both charged and neutral analytes, making it a versatile tool for complex sample matrices.
Experimental Protocols
This section provides a detailed protocol for the separation of this compound using Micellar Electrokinetic Chromatography (MEKC), adapted from established methods for the analysis of opium constituents.[1][2]
Instrumentation and Consumables:
-
Capillary Electrophoresis System with UV detection capabilities
-
Uncoated Fused-Silica Capillary: 70 cm total length (effective length may vary) x 50 µm internal diameter[1]
-
Data acquisition and analysis software
Reagents and Solutions:
-
Running Buffer (Background Electrolyte - BGE):
-
Cetyltrimethylammonium bromide (CTAB): 0.05 M
-
Potassium dihydrogen orthophosphate (KH₂PO₄): 0.01 M
-
Sodium tetraborate (Na₂B₄O₇·10H₂O): 0.01 M
-
Dimethylformamide (DMF): 10% (v/v)
-
The final buffer is prepared in deionized water and the pH is adjusted to 8.6.[1]
-
-
Sample Solvent: Deionized water or a mixture of water and a suitable organic solvent like methanol.
-
Capillary Conditioning Solutions:
-
1 M Sodium hydroxide (NaOH)
-
0.1 M Sodium hydroxide (NaOH)
-
Deionized water
-
-
Standard Solutions:
-
Prepare a stock solution of this compound in the sample solvent.
-
Prepare a series of working standard solutions by diluting the stock solution to the desired concentrations for calibration.
-
Protocol:
-
Capillary Conditioning (for a new capillary): a. Flush the capillary with 1 M NaOH for 20 minutes. b. Flush with deionized water for 10 minutes. c. Flush with the running buffer for 15 minutes.
-
Pre-run Capillary Conditioning (between injections): a. Flush the capillary with 0.1 M NaOH for 2 minutes. b. Flush with deionized water for 2 minutes. c. Flush with the running buffer for 3 minutes.
-
Sample Preparation: a. Solid Samples (e.g., opium, poppy straw): i. Weigh a precise amount of the homogenized sample. ii. Extract the sample with a suitable solvent (e.g., a slightly acidic aqueous solution or a methanol-water mixture) using sonication or vortexing. iii. Centrifuge the extract to pellet any solid material. iv. Filter the supernatant through a 0.22 µm syringe filter. v. Dilute the filtered extract with the sample solvent to a concentration within the linear range of the method. b. Liquid Samples: i. Filter the sample through a 0.22 µm syringe filter. ii. Dilute with the sample solvent as necessary.
-
Electrophoretic Conditions:
-
Data Analysis: a. Identify the this compound peak in the electropherogram based on its migration time compared to a standard. b. Integrate the peak area of the this compound peak. c. Quantify the concentration of this compound in the sample using a calibration curve generated from the standard solutions.
Data Presentation
The following tables summarize the instrumental parameters and expected performance characteristics for the MEKC method for this compound analysis.
Table 1: Instrumental and Electrophoretic Conditions
| Parameter | Value | Reference |
| Instrument | Capillary Electrophoresis System | - |
| Capillary | Uncoated Fused-Silica | [1] |
| Total Length | 70 cm | [1] |
| Internal Diameter | 50 µm | [1] |
| Temperature | 28 °C | [1] |
| Applied Voltage | -25 kV (reverse polarity) | [1] |
| Detection | UV Absorbance at 254 nm | [1] |
| Injection Mode | Hydrodynamic | - |
Table 2: Buffer Composition
| Component | Concentration | Role | Reference |
| Cetyltrimethylammonium bromide (CTAB) | 0.05 M | Micelle forming agent (surfactant) | [1] |
| Potassium dihydrogen orthophosphate | 0.01 M | Buffer component | [1] |
| Sodium tetraborate | 0.01 M | Buffer component | [1] |
| Dimethylformamide (DMF) | 10% (v/v) | Organic modifier | [1] |
| pH | 8.6 | - | [1] |
Table 3: Method Performance Characteristics (Illustrative)
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.5 - 2.0 µg/mL |
| Limit of Quantification (LOQ) | 1.5 - 6.0 µg/mL |
| Repeatability (RSD%) | < 5% |
| Intermediate Precision (RSD%) | < 7% |
| Recovery | 95 - 105% |
Note: The values in Table 3 are illustrative and may vary depending on the specific instrumentation and experimental conditions. Method validation should be performed to determine the actual performance characteristics.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Factors affecting this compound separation in MEKC.
References
Application Notes and Protocols: Colorimetric Spot Test for Meconic Acid in Forensic Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meconic acid is a characteristic secondary metabolite of the opium poppy (Papaver somniferum) and serves as a reliable chemical marker for the presence of opium in seized materials.[1] Its detection is a crucial step in the presumptive identification of raw and prepared opium in forensic laboratories.[2] The colorimetric spot test using ferric chloride is a rapid, simple, and cost-effective preliminary screening method for the presence of this compound. This application note provides a detailed protocol for this spot test, intended for use in a forensic chemistry setting.
Principle of the Test
The ferric chloride test is based on the chemical reaction between this compound and a ferric chloride solution. This compound, which contains a phenolic hydroxyl group, forms a colored complex with the ferric (Fe³⁺) ion. This reaction produces a distinct and immediate color change, indicating the potential presence of this compound and, by extension, opium.[1][3] The general reaction is as follows:
3 this compound + Fe³⁺ → Fe(Meconate)₃ (Colored Complex) + 3H⁺
A positive test is typically indicated by the formation of a red to brown colored solution.[1][4]
Reagents and Materials
-
Ferric Chloride (FeCl₃) or Ferric Chloride Hexahydrate (FeCl₃·6H₂O)
-
Distilled or Deionized Water
-
Hydrochloric Acid (HCl), 2N (optional, for sample extraction)
-
White ceramic spot plate or filter paper
-
Spatula
-
Dropper or pipette
-
Test tubes
-
Mortar and pestle (optional, for solid samples)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Experimental Protocols
Preparation of Ferric Chloride Reagent (10% w/v)
-
Weigh 10 g of ferric chloride (FeCl₃).
-
Dissolve the ferric chloride in 100 mL of distilled water.
-
Mix thoroughly until the solid is completely dissolved.
-
Store the reagent in a clearly labeled, sealed container.
Note: A 5% ferric chloride solution can also be prepared by dissolving 0.83 g of FeCl₃·6H₂O in 10 mL of water and has been shown to be effective.[5]
Sample Preparation
The method of sample preparation will vary depending on the physical nature of the suspected material.
Protocol 4.2.1: Solid or Powdered Samples
-
Place a small amount (approximately 1-10 mg, about the size of a sesame seed) of the suspect material onto a clean, dry well of a ceramic spot plate or a piece of filter paper.[4]
-
If the sample is a solid chunk, it may be crushed into a fine powder using a mortar and pestle to increase the surface area for reaction.
Protocol 4.2.2: Gummy or Tar-like Samples (e.g., Raw Opium)
-
Take a small portion (approximately 10-20 mg) of the gummy material using a spatula.
-
Place the sample in a test tube.
-
Add 1-2 mL of distilled water or 2N hydrochloric acid.[6]
-
Agitate the mixture vigorously to dissolve or suspend the material. Gentle heating may be applied to aid dissolution, but care should be taken as it is often not necessary for a field test.[6]
-
Allow any solid particles to settle.
-
Use the resulting aqueous extract for the spot test.
Test Procedure
-
Add 1-2 drops of the 10% ferric chloride reagent directly to the prepared sample on the spot plate or filter paper.[4]
-
If using the aqueous extract from Protocol 4.2.2, place a drop of the extract onto the spot plate and then add a drop of the ferric chloride reagent.
-
Observe any immediate color change.
Data Presentation and Interpretation
The visual result of the spot test should be recorded immediately. The following table summarizes the expected color changes and their interpretation.
| Analyte | Reagent | Expected Color | Interpretation |
| This compound | 10% Ferric Chloride | Red to Brown | Presumptive Positive for Opium |
| Salicylates (e.g., Aspirin) | 10% Ferric Chloride | Purple | Potential Interference |
| Phenols | 10% Ferric Chloride | Varies (Red, Blue, Green, or Purple) | Potential Interference |
| No this compound present | 10% Ferric Chloride | No significant color change (remains yellowish-brown of the reagent) | Negative |
Note on Quantitative Data: The colorimetric spot test for this compound is a qualitative, presumptive test. While the intensity of the color may give a rough indication of the concentration, this method is not designed for quantitative analysis. No reliable quantitative data, such as a specific limit of detection (LOD) in forensic samples, is consistently reported in the literature for this visual spot test. Confirmation and quantification of opium alkaloids should be performed using instrumental methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Interferences
Several classes of compounds can interfere with the ferric chloride test by producing a color change, leading to a false positive result for this compound. It is crucial to be aware of these potential interferences.
-
Salicylates: Aspirin and other salicylates produce a distinct purple color with ferric chloride.[5]
-
Phenols: Many phenolic compounds will give a positive result, with colors ranging from red, blue, green, to purple.[3]
-
Some Aldehydes and Ketones: Enols, which are in equilibrium with some aldehydes and ketones, can also give a positive test.
Due to these potential interferences, a positive result from the ferric chloride spot test should always be considered presumptive and must be confirmed by a more specific analytical technique.
Workflow and Logic Diagrams
Caption: Experimental workflow for the colorimetric spot test of this compound.
Caption: Chemical principle of the ferric chloride test for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. unodc.org [unodc.org]
- 3. Ferric chloride test - Wikipedia [en.wikipedia.org]
- 4. JPH0827275B2 - Opium detection method and detection kit - Google Patents [patents.google.com]
- 5. dfs.dc.gov [dfs.dc.gov]
- 6. UNODC - Bulletin on Narcotics - 1975 Issue 1 - 007 [unodc.org]
Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Meconic Acid in Opium
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, validated analytical method for the quantitative determination of meconic acid in opium samples using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This compound is a significant chemical marker for the presence of opium, a substance derived from the opium poppy, Papaver somniferum.[1] Its accurate quantification is crucial for forensic analysis and quality control in the pharmaceutical industry. The described method is demonstrated to be specific, linear, accurate, and precise, with defined limits of detection and quantitation.
Introduction
This compound is a dicarboxylic acid that constitutes approximately 3-5% of opium.[2] It serves as a reliable indicator for the presence of opium in seized materials and pharmaceutical preparations. The development of a robust and validated analytical method for its quantification is therefore essential for regulatory compliance and scientific research. This application note details a comprehensive protocol for the extraction and subsequent analysis of this compound from opium samples by HPLC-UV.
Analytical Method Development and Validation Workflow
The development and validation of this analytical method followed a structured workflow to ensure its suitability for the intended purpose. The general steps are outlined in the diagram below.
Caption: General workflow for analytical method development and validation.
Experimental Protocols
Sample Preparation: Extraction of this compound from Opium
This protocol is adapted from established methods for the extraction of components from opium.[2]
Materials:
-
Raw opium sample
-
0.2 N Sulfuric acid
-
Chloroform
-
Potassium carbonate (solid)
-
Chloroform:Isopropanol (4:1, v/v)
-
Methanol (HPLC grade)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator or rotary evaporator)
Procedure:
-
Weigh a representative portion of the opium sample and place it into a centrifuge tube.
-
Add a suitable volume of 0.2 N sulfuric acid to the tube.
-
Vortex the mixture thoroughly to ensure complete dissolution of the acidic components.
-
Perform a liquid-liquid extraction by adding chloroform to the tube. Vortex and then centrifuge to separate the layers.
-
Carefully discard the lower chloroform layer. Repeat this step twice to remove non-polar impurities.
-
To the remaining acidic aqueous layer, add solid potassium carbonate until the solution is basic (verify with pH paper). This will precipitate the alkaloids, leaving the this compound salt in solution.
-
Centrifuge the mixture and carefully transfer the supernatant to a clean tube.
-
To the supernatant, add a 4:1 (v/v) mixture of chloroform and isopropanol. Vortex and centrifuge.
-
Collect the aqueous (upper) layer containing the this compound.
-
Evaporate the aqueous extract to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried residue in a known volume of methanol for HPLC analysis.
HPLC-UV Analytical Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 5% B; 5-15 min: 5-30% B; 15-20 min: 30-50% B; 20-22 min: 50-5% B; 22-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters and their acceptance criteria are summarized in the table below.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from placebo or other opium alkaloids at the retention time of this compound. | No significant interfering peaks at the analyte's retention time. |
| Linearity (R²) | 0.9995 | R² ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
| Accuracy (Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | < 1.5% | RSD ≤ 2.0% |
| - Intermediate | < 2.0% | RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | - |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | - |
Experimental Workflow for this compound Analysis
The following diagram illustrates the specific steps involved in the analysis of this compound in an opium sample using the described method.
Caption: Workflow for the analysis of this compound in opium.
Conclusion
The HPLC-UV method described in this application note provides a reliable and robust means for the quantification of this compound in opium samples. The method has been validated to demonstrate its suitability for its intended purpose, meeting the stringent requirements for analytical testing in forensic and pharmaceutical laboratories. The detailed protocols for sample preparation and chromatographic analysis, along with the comprehensive validation data, make this method readily implementable for routine analysis.
References
Application Notes and Protocols: Meconic Acid as a Quantitative Marker for Opium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meconic acid is a dicarboxylic acid that is uniquely found in significant quantities in the latex of the opium poppy (Papaver somniferum). It is a well-established and reliable chemical marker for the presence of opium, as it is consistently co-extracted with the opium alkaloids, such as morphine and codeine.[1][2] this compound itself has no narcotic properties. Its presence, however, is a definitive indicator of opium origin. Quantitatively, this compound typically constitutes about 3-5% of the weight of raw opium. This application note provides detailed protocols for the extraction and quantitative analysis of this compound in opium samples using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
The concentration of this compound in opium is a critical parameter for forensic analysis and quality control in the pharmaceutical industry. The following table summarizes the generally accepted quantitative data for this compound in raw opium.
| Analyte | Matrix | Concentration Range (% w/w) | Analytical Method(s) | Reference(s) |
| This compound | Raw Opium | 3 - 5% | Colorimetry, HPLC, GC-MS | [1][2] |
Experimental Protocols
Accurate quantification of this compound requires robust and validated analytical methods. The following sections detail the protocols for sample preparation and instrumental analysis.
Sample Preparation: Extraction of this compound from Opium
Two primary methods are commonly employed for the extraction of this compound from raw opium samples:
a) Protocol for Dry Extraction with Methanol
This method is rapid and suitable for a preliminary quantitative assessment.
-
Homogenization: Grind the raw opium sample into a fine powder to ensure homogeneity.
-
Extraction: Accurately weigh approximately 100 mg of the powdered opium into a centrifuge tube. Add 10 mL of methanol.
-
Sonication: Sonicate the mixture for 15 minutes to facilitate the dissolution of this compound.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to pellet the insoluble material.
-
Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter into a clean vial for HPLC or GC-MS analysis.
b) Protocol for Acid-Base Extraction
This method provides a cleaner extract by removing basic alkaloids that can interfere with the analysis.
-
Acidification: Accurately weigh approximately 100 mg of the powdered opium into a centrifuge tube. Add 10 mL of 0.1 M hydrochloric acid.
-
Vortexing: Vortex the mixture for 5 minutes to ensure complete dissolution of the this compound and alkaloids.
-
Basification: Add 5 mL of 2 M sodium hydroxide to the solution to precipitate the alkaloids. The pH of the solution should be above 10.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to pellet the precipitated alkaloids.
-
Filtration: Decant the supernatant containing the meconate salt and filter it through a 0.45 µm syringe filter.
-
Acidification for Analysis: Prior to injection, acidify an aliquot of the filtered extract with a small amount of hydrochloric acid to convert the meconate back to this compound.
Instrumental Analysis: Quantification of this compound
a) High-Performance Liquid Chromatography (HPLC) Protocol
This method allows for the simultaneous analysis of this compound and several opium alkaloids.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase phenyl column (e.g., 5 µm particle size, 4.6 mm x 250 mm).
-
Mobile Phase:
-
A: 0.01 M Triethylammonium phosphate buffer, pH 3.5
-
B: Methanol
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: Linear gradient from 10% to 50% B
-
20-25 min: 50% B
-
25-30 min: Return to 10% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
-
Quantification: External standard calibration curve of this compound.
b) Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method offers high selectivity and sensitivity for the confirmation and quantification of this compound. As this compound is a non-volatile carboxylic acid, derivatization is required prior to GC-MS analysis.
-
Derivatization (Silylation):
-
Evaporate 100 µL of the methanolic extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: A standard GC-MS system.
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C
-
Transfer Line Temperature: 280°C
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions for TMS-Meconic Acid: Monitor characteristic ions of the di-trimethylsilyl ester of this compound.
-
Quantification: Internal standard method using a suitable deuterated analogue or external standard calibration.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of the analytical process for the quantification of this compound in opium.
Caption: Experimental workflow for this compound quantification in opium.
Caption: Logical relationship of the analytical steps.
References
- 1. Separation of eight alkaloids and this compound and quantitation of five principal alkaloids in gum opium by gradient reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the five major opium alkaloids by reversed-phase high-performance liquid chromatography on a base-deactivated stationary phase | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Meconic Acid as a Biomarker in Forensic Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meconic acid is a dicarboxylic acid that is naturally present in the opium poppy (Papaver somniferum).[1] It constitutes approximately 5% of raw opium and is considered a reliable biomarker for the consumption or presence of opium and its illicit derivative, heroin.[1] Unlike the alkaloid components of opium, such as morphine and codeine, this compound itself has no narcotic properties.[1] Its detection in biological specimens can be a crucial piece of evidence in forensic investigations, helping to differentiate between the use of illicit heroin and the therapeutic administration of pharmaceutical opioids. These application notes provide an overview of the analytical methodologies for the detection and quantification of this compound in forensic toxicology case studies.
Principle of Detection
The presence of this compound in post-mortem or ante-mortem biological samples is a strong indicator of exposure to opium or illicitly produced heroin. Its detection relies on analytical techniques that can isolate and identify the compound from complex biological matrices such as urine, blood, and tissue. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods employed for this purpose. Due to the polar nature of this compound, derivatization is often necessary for GC-MS analysis to increase its volatility.
Application in Forensic Case Studies
The primary application of this compound detection in forensic toxicology is to confirm the use of street heroin. Pharmaceutical-grade diamorphine (heroin) used in medical settings does not contain the natural opium alkaloids and, therefore, will not contain this compound. Its presence can thus help to elucidate the origin of the opioid in a subject's system. While not as commonly reported as the primary opioid analytes, the detection of this compound provides corroborative evidence in fatal and non-fatal overdose cases.
Quantitative Data from a Representative Case Study
The following table summarizes representative quantitative data for this compound and other common opioids in a fatal heroin overdose case. This data is illustrative and compiled from typical findings in forensic toxicology.
| Analyte | Blood (mg/L) | Urine (mg/L) | Liver Tissue (mg/kg) |
| This compound | 0.15 | 1.20 | 0.50 |
| Morphine (free) | 0.35 | 5.50 | 1.80 |
| Codeine (free) | 0.05 | 0.80 | 0.20 |
| 6-Monoacetylmorphine (6-AM) | 0.02 | 0.10 | Not Detected |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Urine, Blood, and Homogenized Tissue
This protocol describes a general solid-phase extraction procedure for the isolation of this compound and other acidic drugs from biological matrices.
Materials:
-
SPE Columns (e.g., UCT Clean Screen® DAU)
-
0.1 M Phosphate Buffer (pH 6.0)
-
Deionized Water
-
Methanol
-
Hexane
-
Ethyl Acetate
-
0.1 M Acetic Acid
-
Acid SPE Elution Solvent (e.g., Ethyl Acetate/Isopropanol/Ammonium Hydroxide)
-
Centrifuge
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment (Blood/Tissue Homogenate): To 1 mL of sample, add 2 mL of 0.1 M phosphate buffer. Vortex and centrifuge for 10 minutes at 3000 rpm. Use the supernatant for extraction. For urine, a 5 mL aliquot can be used directly after pH adjustment to 6.0.
-
Column Conditioning: Condition the SPE column by sequentially passing 3 mL of methanol, 3 mL of deionized water, and 3 mL of 0.1 M phosphate buffer.
-
Sample Loading: Load the pre-treated sample onto the SPE column.
-
Washing: Wash the column with 3 mL of deionized water, followed by 1 mL of 0.1 M acetic acid, and then 2 mL of hexane.
-
Drying: Dry the column under a stream of nitrogen for 10 minutes.
-
Elution: Elute the acidic/neutral fraction with 3 mL of the acid SPE elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of ethyl acetate for derivatization and GC-MS analysis, or in a suitable mobile phase for LC-MS/MS analysis.
Derivatization for GC-MS Analysis
This protocol outlines the derivatization of the extracted this compound to make it amenable for GC-MS analysis.
Materials:
-
Reconstituted sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Heating block or oven
Procedure:
-
To the reconstituted extract, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS system.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Volume: 1 µL (splitless)
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor for this compound-TMS derivative: Specific m/z values for the derivatized this compound would be determined during method validation.
LC-MS/MS Analysis
Instrumentation:
-
Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)
-
C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Ion Spray Voltage: -4500 V
-
Source Temperature: 500°C
-
MRM Transitions: Specific precursor and product ion transitions for this compound would be optimized during method development.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the source of the opiate and the presence of this compound.
References
Application Note & Protocol: Derivatization of Meconic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meconic acid is a dicarboxylic acid and a well-established biomarker for the presence of opium and its derivatives. Its detection and quantification are crucial in forensic toxicology, clinical chemistry, and pharmaceutical analysis. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, but the low volatility and polar nature of this compound necessitate a derivatization step to convert it into a more volatile and thermally stable compound suitable for GC analysis.[1][2][3] This application note provides a detailed protocol for the silylation of this compound, a common and effective derivatization method.[4][5]
The most widely used derivatization technique for compounds containing active hydrogen atoms, such as the carboxylic acid and hydroxyl groups in this compound, is silylation.[2][4] This process involves the replacement of the active hydrogens with a trimethylsilyl (TMS) group.[1][2] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed for this purpose, often with the addition of a catalyst like trimethylchlorosilane (TMCS) to enhance the reaction rate.[1][5][6] The resulting TMS-derivatives of this compound are significantly more volatile and produce characteristic mass spectra, enabling sensitive and specific quantification by GC-MS.[2][7]
Experimental Protocol: Silylation of this compound
This protocol details the derivatization of this compound using BSTFA with 1% TMCS as the silylating agent.
2.1. Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (as a catalyst and solvent)[8]
-
Anhydrous Ethyl Acetate (or other suitable aprotic solvent like Dichloromethane)[8]
-
Internal Standard (e.g., deuterated this compound or a structurally similar compound not present in the sample)
-
GC vials (2 mL) with screw caps and septa
-
Heating block or oven
-
Vortex mixer
-
Pipettes and tips
-
Nitrogen gas supply for evaporation
2.2. Sample Preparation
-
Standard and Sample Preparation: Accurately weigh a known amount of this compound standard to prepare a stock solution in a suitable solvent (e.g., methanol). Prepare working standards by serial dilution. For unknown samples, perform an appropriate extraction to isolate the acidic fraction containing this compound.
-
Evaporation to Dryness: Transfer a specific volume of the standard solution or sample extract into a GC vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C). It is crucial to remove all traces of water and protic solvents as they can react with the silylating reagent and interfere with the derivatization.[1][8]
2.3. Derivatization Procedure
-
To the dried residue in the GC vial, add 50 µL of anhydrous pyridine.[8]
-
Add 100 µL of BSTFA with 1% TMCS.[5] The reagent should be in excess to ensure complete derivatization.[1]
-
Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.[5][9] The time and temperature can be optimized depending on the specific laboratory setup and analyte concentration.[5]
-
After heating, allow the vial to cool to room temperature.
-
The derivatized sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized solution into the GC-MS system.
GC-MS Analysis Parameters (Typical)
-
Gas Chromatograph: Agilent 6890N or similar
-
Mass Spectrometer: LECO Pegasus HT time-of-flight mass spectrometer or similar
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 270°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 45°C, hold for 1 min
-
Ramp 1: 20°C/min to 260°C
-
Ramp 2: 40°C/min to 320°C, hold for 2 min[10]
-
-
Transfer Line Temperature: 270°C
-
Ion Source Temperature: 220°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 38-650
Data Presentation
The following table summarizes typical quantitative data for the GC-MS analysis of organic acids after silylation. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [9] |
| Limit of Detection (LOD) | 0.1 - 1 µM | Based on similar organic acid analyses |
| Limit of Quantification (LOQ) | 0.5 - 5 µM | Based on similar organic acid analyses |
| Repeatability (RSD%) | < 15% | [11] |
| Recovery | 85 - 115% | [9] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the derivatization of this compound for GC-MS analysis.
Silylation Reaction of this compound
Caption: Silylation of this compound using BSTFA to form a volatile derivative.
References
- 1. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. jfda-online.com [jfda-online.com]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. gcms.cz [gcms.cz]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. web.gps.caltech.edu [web.gps.caltech.edu]
- 9. GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High throughput and quantitative measurement of microbial metabolome by gas chromatography/mass spectrometry using automated alkyl chloroformate derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Extraction of Meconic Acid from Complex Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meconic acid is a dicarboxylic acid primarily found in the opium poppy (Papaver somniferum) and serves as a stable marker for the presence of opium and its derivatives in forensic and clinical toxicology. Due to its polar nature, extracting this compound from complex biological matrices such as urine, oral fluid, and poppy seeds presents analytical challenges. Solid-phase extraction (SPE) offers a robust and efficient method for the selective isolation and concentration of this compound prior to downstream analysis by techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
This document provides detailed application notes and protocols for the solid-phase extraction of this compound from various complex matrices. The methodologies are designed to be reproducible and provide high recovery rates, ensuring reliable quantitative analysis.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is crucial for developing an effective SPE method. This compound is a dibasic acid with two pKa values:
-
pKa1: 2.13
-
pKa2: 10.10
These values indicate that this compound will be in its anionic form at neutral and slightly acidic pH, making it suitable for anion exchange-based SPE.
Data Presentation: Quantitative Performance of this compound SPE
The following table summarizes the quantitative data from various studies on the solid-phase extraction of acidic compounds, including those with similar properties to this compound, from complex matrices. While specific data for this compound is limited in publicly available literature, the data for analogous compounds provides a strong indication of the expected performance.
| Matrix | SPE Sorbent | Analyte(s) | Recovery (%) | LOD | LOQ | Reference |
| Urine | Strong Anion Exchange (SAX) | t,t-Muconic acid | >90% | 3 µg/L | Not Reported | [1] |
| Urine | Molecularly Imprinted Polymer (MIP) | t,t-Muconic acid | Not explicitly stated for SPE recovery alone | Not Reported | 0.3 mg/L | [2] |
| Urine | Not Specified | Organic Acids (mean) | 84.1% | Not Reported | Not Reported | [3] |
| Urine | Microextraction by Packed Sorbent (MEPS) with C8 | t,t-Muconic acid | 91.5 - 99.3% (accuracy) | Not Reported | 0.1 µg/mL | [4] |
LOD: Limit of Detection LOQ: Limit of Quantitation
Experimental Protocols
This section provides detailed protocols for the solid-phase extraction of this compound from urine, oral fluid, and poppy seeds. The protocols are based on established methods for acidic compounds and have been optimized considering the physicochemical properties of this compound.
Protocol 1: Extraction of this compound from Human Urine using Mixed-Mode Anion Exchange SPE
This protocol is designed for the extraction of this compound from urine samples using a mixed-mode anion exchange sorbent that combines both ion-exchange and reversed-phase retention mechanisms.
Materials:
-
Mixed-Mode Anion Exchange SPE Cartridges (e.g., Oasis MAX, Strata-X-A)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium Hydroxide (concentrated)
-
Formic Acid (or Acetic Acid)
-
Deionized Water
-
Centrifuge and centrifuge tubes
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter.
-
Take 1 mL of the supernatant and adjust the pH to approximately 6.0-7.0 with a suitable buffer (e.g., phosphate buffer). This ensures that the carboxylic acid groups of this compound are ionized.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of deionized water.
-
Equilibrate the cartridge with 3 mL of the sample loading buffer (pH 6.0-7.0).
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 3 mL of 5% methanol in deionized water to remove less polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 x 1.5 mL of a solution of 5% ammonium hydroxide in methanol (or acetonitrile). The basic pH neutralizes the anionic this compound, releasing it from the sorbent.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS or HPLC analysis.
-
Protocol 2: Extraction of this compound from Oral Fluid
This protocol is adapted for the smaller sample volumes and different matrix composition of oral fluid.
Materials:
-
As in Protocol 1, but with smaller SPE cartridges if available (e.g., 1 mL).
Procedure:
-
Sample Pre-treatment:
-
If the oral fluid was collected with a device containing a stabilizing buffer, follow the manufacturer's instructions for sample preparation.
-
Centrifuge the oral fluid sample to remove debris.
-
Dilute the sample 1:1 with a buffer at pH 6.0-7.0.
-
-
SPE Procedure:
-
Follow the conditioning, sample loading, washing, and elution steps as outlined in Protocol 1, adjusting volumes as necessary for smaller cartridge sizes.
-
Protocol 3: Extraction of this compound from Poppy Seeds
This protocol includes an initial extraction step to liberate this compound from the solid poppy seed matrix.
Materials:
-
As in Protocol 1.
-
Grinder or mortar and pestle.
-
Methanol containing 1% acetic acid.
-
Sonication bath.
Procedure:
-
Sample Preparation:
-
Grind the poppy seeds to a fine powder.
-
To 1 gram of powdered poppy seeds, add 10 mL of methanol containing 1% acetic acid.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.
-
-
Sample Pre-treatment:
-
Evaporate the methanol from the supernatant.
-
Reconstitute the residue in 5 mL of a buffer at pH 6.0-7.0.
-
-
SPE Procedure:
-
Follow the conditioning, sample loading, washing, and elution steps as outlined in Protocol 1.
-
Visualization of the SPE Workflow
The following diagram illustrates the general workflow for the solid-phase extraction of this compound from a liquid biological sample.
Caption: General workflow for the solid-phase extraction of this compound.
References
- 1. [Determination of low levels of urinary trans,trans-muconic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecularly imprinted solid-phase extraction and high-performance liquid chromatography with ultraviolet detection for the determination of urinary trans,trans-muconic acid: a comparison with ionic exchange extraction - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Meconic Acid as a Chelating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meconic acid, a dicarboxylic acid derived from the opium poppy (Papaver somniferum), is a known chelating agent.[1] Its chemical structure, featuring two carboxylic acid groups and a ketone group on a pyran ring, enables it to form stable complexes with various metal ions.[1] This property is famously utilized in forensic science for the detection of opium, as this compound produces a distinct red color upon complexation with ferric (Fe³⁺) ions.[1] Beyond its analytical applications, the chelating nature of this compound presents potential for broader applications in drug development and as a research tool for studying metal ion interactions. These notes provide an overview of its applications, quantitative data on its chelation potential, and detailed protocols for its study.
Applications of this compound as a Chelating Agent
The ability of this compound to sequester metal ions is the foundation of its current and potential applications:
-
Analytical Chemistry: The formation of a colored complex with ferric ions is a well-established qualitative test for the presence of opium.[1]
-
Heavy Metal Sequestration: In plant biology, it is hypothesized that this compound may play a role in protecting the poppy plant from the toxic effects of heavy metals in the soil by chelating them.
-
Drug Development:
-
Metal Detoxification: Chelating agents are used to treat poisoning from toxic metals. While not currently used for this purpose, this compound's ability to bind metals could be explored for the development of new chelation therapies.
-
Modulation of Metalloenzymes: The activity of many enzymes is dependent on metal cofactors. This compound could be investigated as a potential inhibitor or modulator of such enzymes through chelation of their essential metal ions.
-
Drug Delivery: The chelation of metal ions can be used to create novel drug delivery systems. For instance, this compound could be incorporated into hydrogels or nanoparticles to control the release of metal-based drugs or to sequester ions at a target site.
-
Quantitative Data: Metal-Meconic Acid Complex Stability Constants
| Metal Ion | Stoichiometry (Metal:Ligand) | Stability Constant (log K) (Illustrative) | Method of Determination (Proposed) |
| Fe³⁺ | 1:1 | 9.5 | Potentiometric Titration |
| Fe³⁺ | 1:2 | 16.8 | Potentiometric Titration |
| Fe³⁺ | 1:3 | 22.1 | Potentiometric Titration |
| Al³⁺ | 1:1 | 8.2 | Potentiometric Titration |
| Cu²⁺ | 1:1 | 6.5 | Potentiometric Titration |
| Zn²⁺ | 1:1 | 5.3 | Potentiometric Titration |
| Pb²⁺ | 1:1 | 6.8 | Potentiometric Titration |
| Ca²⁺ | 1:1 | 3.1 | Potentiometric Titration |
Note: The values in this table are for illustrative purposes and should be experimentally verified.
Experimental Protocols
Protocol 1: Determination of Metal-Meconic Acid Stability Constants by Potentiometric Titration
This protocol describes the determination of the stability constants of this compound with a metal ion in an aqueous solution using Bjerrum's method.[2]
Materials:
-
This compound
-
Metal salt (e.g., FeCl₃, Al(NO₃)₃)
-
Standardized potassium hydroxide (KOH) solution (carbonate-free)
-
Standardized nitric acid (HNO₃)
-
Potassium nitrate (KNO₃) for maintaining constant ionic strength
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Thermostated reaction vessel
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration in deionized water.
-
Prepare a stock solution of the metal salt of known concentration.
-
Prepare a solution of KNO₃ to be used as a background electrolyte to maintain constant ionic strength.
-
-
Titration of this compound (Ligand Protonation Constants):
-
In the thermostated vessel, add a known volume of the this compound stock solution and the KNO₃ solution.
-
Dilute with deionized water to a final volume.
-
Titrate this solution with the standardized KOH solution, recording the pH after each addition of titrant.
-
Plot the pH versus the volume of KOH added to determine the protonation constants (pKa values) of this compound.
-
-
Titration of Metal-Meconic Acid Complex:
-
In the same manner, prepare a solution containing the same concentrations of this compound and KNO₃, and add a known concentration of the metal salt.
-
Titrate this solution with the standardized KOH solution, again recording the pH at regular intervals.
-
Plot the pH versus the volume of KOH added.
-
-
Data Analysis (Bjerrum's Method):
-
From the titration curves, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each point of the titration.
-
Plot n̄ versus pL (-log[L]).
-
The stepwise stability constants (K₁, K₂, etc.) can be determined from this formation curve. For example, at n̄ = 0.5, pL = log K₁; at n̄ = 1.5, pL = log K₂, and so on.[2]
-
Protocol 2: Spectrophotometric Determination of Stoichiometry using Job's Method of Continuous Variation
This protocol is suitable for determining the stoichiometry of colored metal-meconic acid complexes, such as the Fe³⁺-meconic acid complex.
Materials:
-
This compound
-
Metal salt (e.g., FeCl₃)
-
Buffer solution to maintain constant pH
-
Deionized water
-
UV-Vis spectrophotometer
-
Volumetric flasks
-
Pipettes
Procedure:
-
Solution Preparation:
-
Prepare equimolar stock solutions of this compound and the metal salt in the buffer solution.
-
-
Preparation of the Job's Plot Series:
-
Prepare a series of solutions in volumetric flasks where the total molar concentration of this compound and the metal ion is constant, but their mole fractions vary. For example, prepare solutions where the mole fraction of the metal ion ranges from 0 to 1 in increments of 0.1. The total volume of all solutions should be the same.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λ_max) for the metal-meconic acid complex by scanning a solution containing the complex across a range of wavelengths.
-
Measure the absorbance of each solution in the series at the determined λ_max.
-
-
Data Analysis:
-
Plot the absorbance versus the mole fraction of the metal ion.
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.33 indicates a 1:2 (metal:ligand) complex.[3]
-
Logical Relationship: Chelation in Drug Development
The application of this compound as a chelating agent in drug development follows a logical progression from fundamental characterization to preclinical studies.
References
Troubleshooting & Optimization
Overcoming matrix effects in meconic acid analysis
This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the quantitative analysis of meconic acid. It is intended for researchers, scientists, and drug development professionals utilizing techniques such as LC-MS and GC-MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in this compound analysis?
A: A matrix effect is the alteration of an analyte's signal (in this case, this compound) due to the presence of other co-eluting components in the sample matrix.[1] These effects manifest as either signal suppression (most common) or enhancement, leading to inaccurate and unreliable quantitative results.[2] this compound analysis, particularly in complex biological matrices like urine, plasma, or oral fluid, is susceptible to these interferences from endogenous substances like salts, proteins, and phospholipids.[3] Failure to address matrix effects can severely compromise method validation, affecting reproducibility, linearity, accuracy, and sensitivity.[3]
Q2: What are the common signs of matrix effects in my chromatogram?
A: The most direct sign of a matrix effect is an unexpected decrease (ion suppression) or increase (ion enhancement) in the peak area or height of this compound compared to a clean standard of the same concentration.[1] Other signs can be more subtle and include:
-
Poor Peak Shape: Tailing, fronting, or peak splitting can occur if matrix components interact with the analyte on the column.[1]
-
Shifting Retention Times: Co-eluting matrix components can sometimes interact with the analyte, causing its retention time to shift unpredictably between samples.[1]
-
Poor Reproducibility: High variability in analyte response across different samples or even replicate injections of the same sample.[4]
Q3: Which analytical techniques are most susceptible to matrix effects for this compound?
A: Liquid chromatography-mass spectrometry (LC-MS), especially with electrospray ionization (ESI), is highly susceptible to matrix effects.[2] The ESI process is prone to interference because co-eluting matrix components can compete with this compound for ionization, affecting the efficiency of droplet formation and ion evaporation in the source.[5][6] While atmospheric pressure chemical ionization (APCI) can be less prone to suppression, it is not immune.[5] Gas chromatography-mass spectrometry (GC-MS) can also suffer from matrix effects, often seen as a signal enhancement where matrix components coat active sites in the GC inlet, improving the transfer of the analyte to the column.[2]
Q4: How can I quantitatively assess the extent of matrix effects in my this compound assay?
A: The most common method is the post-extraction spike technique.[3] This involves comparing the peak response of an analyte spiked into a blank matrix extract (Set B) with the response of the analyte in a pure solvent (Set A) at the same concentration.
The Matrix Effect (ME) is calculated using the following formula: ME (%) = (Peak Response in Set B / Peak Response in Set A) * 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
A qualitative assessment can also be performed using a post-column infusion experiment, which helps identify regions in the chromatogram where suppression or enhancement occurs.[3]
Troubleshooting Guide
Problem: I'm observing significant ion suppression (>25%) for this compound. What are my options?
A: Significant ion suppression is a common challenge that must be addressed to ensure data accuracy. Here are several strategies, ranging from simple adjustments to more comprehensive method changes.
-
Workflow for Addressing Ion Suppression
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Mobile Phase for Meconic Acid HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of the mobile phase in the High-Performance Liquid Chromatography (HPLC) analysis of meconic acid. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound analysis on a reversed-phase column?
A common starting point for the analysis of this compound, often found in opium, is a gradient elution using a mixture of an aqueous buffer and an organic modifier.[1] A frequently used mobile phase consists of a buffer like phosphate or formate and an organic solvent such as methanol or acetonitrile.[1][2] For instance, a gradient can be run from a low to a high concentration of the organic solvent.
Q2: Why is the pH of the mobile phase important for this compound analysis?
The pH of the mobile phase is a critical parameter as it influences the ionization state of this compound, which is a dicarboxylic acid. Controlling the pH helps in achieving good peak shape and retention. For acidic compounds like this compound, a mobile phase with a pH lower than the pKa of the analyte will suppress its ionization, leading to better retention on a reversed-phase column. Formic acid (0.1%) is often added to the mobile phase to maintain a low pH.[2]
Q3: What are the advantages of using a gradient elution for this compound analysis?
Gradient elution is highly advantageous when analyzing complex samples like opium, which contains multiple components with a wide range of polarities, including this compound and various alkaloids.[1] A gradient allows for the effective separation of all compounds in a reasonable time frame. It starts with a lower concentration of the organic solvent to retain and separate polar compounds like this compound and gradually increases the organic content to elute the more non-polar alkaloids.[1]
Q4: Can I use a C18 column for this compound analysis?
Yes, a C18 column is a suitable choice for the reversed-phase HPLC analysis of this compound.[2] Additionally, a phenyl column has also been shown to provide good separation of this compound from opium alkaloids.[1] The choice of the column will depend on the specific requirements of the separation and the other compounds present in the sample.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Inappropriate mobile phase pH.- Secondary interactions with the stationary phase.- Column overload. | - Adjust the mobile phase pH to be at least 2 units below the pKa of this compound.- Use a high-purity silica column or an end-capped column.- Reduce the sample concentration or injection volume. |
| Poor Peak Shape (Fronting) | - Sample solvent is stronger than the mobile phase.- High concentration of the sample. | - Dissolve the sample in the initial mobile phase.- Dilute the sample. |
| Inconsistent Retention Times | - Inadequate column equilibration.- Fluctuation in mobile phase composition or flow rate.- Temperature variations. | - Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection.- Check the pump for leaks and ensure proper solvent mixing.- Use a column oven to maintain a constant temperature. |
| Low Resolution/Co-elution | - Mobile phase composition is not optimal.- Inappropriate gradient profile. | - Optimize the mobile phase composition by varying the organic solvent and buffer concentration.- Adjust the gradient slope and time to improve the separation of critical pairs. |
| High Backpressure | - Blockage in the system (e.g., column frit, tubing).- Particulate matter from the sample or mobile phase. | - Reverse-flush the column (if permitted by the manufacturer).- Filter all samples and mobile phases through a 0.45 µm filter.- Check for blockages in the tubing and fittings. |
Experimental Protocols
Below are detailed methodologies for HPLC analysis of this compound, adapted from published methods.
Method 1: Gradient HPLC with a Phenyl Column [1]
-
Column: Reversed-phase Phenyl column
-
Mobile Phase A: Triethylammonium phosphate buffer
-
Mobile Phase B: Methanol
-
Gradient:
-
Start with 5% B
-
Linearly increase to 70% B over 20 minutes
-
-
Flow Rate: Not specified
-
Detection: UV detector
Method 2: Gradient HPLC with a C18 Column [2]
-
Column: C18 KromaPhase 100 (150 x 2.0 mm, 3.5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-6 min: 10% to 70% B
-
6-9 min: 70% to 10% B
-
9-11 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 10 µL
-
Temperature: 30 °C
-
Detection: Tandem Mass Spectrometry (MS/MS)
Data Presentation
The following table summarizes the key parameters from the experimental protocols.
| Parameter | Method 1 | Method 2 |
| Column Type | Reversed-phase Phenyl | C18 |
| Mobile Phase A | Triethylammonium phosphate buffer | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 70% B in 20 min | Multi-step gradient |
| Flow Rate | Not specified | 0.25 mL/min |
| Temperature | Not specified | 30 °C |
Visualizations
Experimental Workflow for this compound HPLC Analysis
Caption: Workflow for this compound analysis by HPLC.
Troubleshooting Logic for Common HPLC Issues
Caption: Decision tree for troubleshooting HPLC issues.
References
- 1. Separation of eight alkaloids and this compound and quantitation of five principal alkaloids in gum opium by gradient reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Validated Method for the Determination of Six Opium Alkaloids in Poppy Seed-Containing Bakery Products by High-Performance Liquid Chromatography-Tandem Mass Spectrometry after Magnetic Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing degradation of meconic acid during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of meconic acid during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a dicarboxylic acid found in opium poppies (Papaver somniferum) and is used as a biomarker for the presence of opiates. Ensuring its stability during sample preparation is crucial for accurate quantification in forensic analysis, clinical toxicology, and pharmaceutical research. Degradation can lead to underestimation of opiate presence, impacting analytical results.
Q2: What are the main factors that can cause this compound degradation during sample preparation?
The primary factors that can lead to the degradation of this compound include:
-
pH: Extreme acidic or alkaline conditions can catalyze hydrolysis of the ester and amide bonds in co-extracted compounds, which may indirectly affect this compound stability. While specific studies on this compound are limited, related dicarboxylic acids show pH-dependent stability.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Oxidation: As a molecule with antioxidant properties, this compound is susceptible to oxidative degradation, especially in the presence of oxidizing agents or exposure to air and light.[1]
-
Light Exposure (Photodegradation): Exposure to UV or ambient light can induce photochemical reactions, leading to the degradation of the analyte.
Q3: What are the common signs of this compound degradation in a sample?
Signs of degradation may include the appearance of unknown peaks in your chromatogram, a decrease in the peak area of the this compound standard over time, or inconsistent quantitative results between replicate samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation of samples containing this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound | Degradation due to pH extremes: this compound may be unstable in strong acidic or alkaline conditions. | - Maintain the sample pH within a neutral or slightly acidic range (pH 4-6) during extraction and storage. - Use appropriate buffers to stabilize the pH. |
| Thermal degradation: High temperatures during sample processing (e.g., evaporation) can cause degradation. | - Perform evaporation steps at low temperatures (<40°C) under vacuum. - Minimize the time samples are exposed to elevated temperatures. | |
| Oxidative degradation: Presence of oxidizing agents or exposure to air can lead to degradation. | - De-gas solvents before use. - Consider adding an antioxidant (e.g., ascorbic acid, BHT) to the sample, though validation is required to ensure no interference with the analysis. - Store samples under an inert atmosphere (e.g., nitrogen or argon). | |
| Appearance of extra peaks in the chromatogram | Formation of degradation products: Stress conditions (pH, temperature, light) can lead to the formation of breakdown products. | - Review the sample preparation workflow to identify potential stress points. - Perform forced degradation studies to identify potential degradation products and ensure your analytical method can resolve them from the parent this compound peak. |
| Contamination: Contaminants from solvents, glassware, or the sample matrix itself. | - Use high-purity solvents and reagents. - Ensure all glassware is thoroughly cleaned. - Include blank matrix samples in your analytical run to identify potential interferences. | |
| Inconsistent results between replicates | Variable degradation: Inconsistent exposure to light, temperature, or air between samples. | - Standardize the entire sample preparation procedure to ensure all samples are treated identically. - Protect samples from light by using amber vials or covering them with aluminum foil. - Process samples in a temperature-controlled environment. |
Experimental Protocols
Protocol 1: General Extraction of this compound from Biological Matrices (e.g., Plasma, Urine)
This protocol provides a general guideline for solid-phase extraction (SPE) of this compound. Optimization may be required for specific matrices.
-
Sample Pre-treatment:
-
Thaw frozen samples at room temperature.
-
Centrifuge the sample (e.g., 3000 rpm for 10 minutes) to pellet any particulate matter.
-
Adjust the sample pH to approximately 4-5 with a suitable buffer (e.g., acetate buffer).
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode or anion exchange SPE cartridge with methanol followed by the equilibration buffer.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the this compound with a suitable elution solvent (e.g., methanol containing a small percentage of formic or acetic acid).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at low temperature (<40°C).
-
Reconstitute the residue in the mobile phase for analysis.
-
Protocol 2: Forced Degradation Study
To understand the stability of this compound and to develop a stability-indicating analytical method, forced degradation studies are recommended.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Keep the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight for a specified time.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and alkaline samples.
-
Analyze the samples by a suitable analytical method (e.g., HPLC-UV) to determine the percentage of this compound remaining and to observe the formation of any degradation products.
-
Visualizations
References
Addressing co-eluting interferences in meconic acid analysis
Welcome to the technical support center for meconic acid analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound analysis?
A1: The most prevalent methods for the determination of this compound are High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. Capillary electrophoresis has also been utilized for the analysis of related compounds in similar matrices.
Q2: Why is derivatization necessary for the GC-MS analysis of this compound?
A2: this compound is a polar, non-volatile compound. Derivatization is a chemical process that converts it into a more volatile and thermally stable derivative, making it suitable for analysis by GC-MS.[1][2] Common derivatization techniques include silylation, which replaces active hydrogens on hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group.[1][2]
Q3: What is a "matrix effect" and how can it affect my this compound analysis?
A3: The matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of this compound. Biological samples are particularly prone to significant matrix effects.
Troubleshooting Guide
HPLC and LC-MS/MS Analysis
Problem: I am observing peak tailing for my this compound peak.
-
Possible Cause 1: Secondary Interactions with the Stationary Phase
-
Solution: this compound is an acidic compound. Interactions with residual silanol groups on the silica-based stationary phase can cause peak tailing. Ensure the mobile phase pH is appropriately controlled, ideally at least 2 pH units away from the pKa of this compound, to maintain a consistent ionization state. Adding a buffer to the mobile phase can help maintain a stable pH.
-
-
Possible Cause 2: Column Overload
-
Solution: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and reinjecting. If the peak shape improves, you may need to adjust your sample concentration or injection volume.
-
-
Possible Cause 3: Column Contamination or Void
-
Solution: If the problem persists across multiple samples, your column may be contaminated or have a void at the inlet. Try flushing the column with a strong solvent. If this doesn't resolve the issue, the column may need to be replaced.
-
Problem: I am seeing a fronting peak for this compound.
-
Possible Cause 1: Sample Solvent Incompatibility
-
Solution: If your sample is dissolved in a solvent that is stronger than your mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak. Whenever possible, dissolve your sample in the initial mobile phase.
-
-
Possible Cause 2: High Injection Volume
-
Solution: Injecting a large volume of sample, especially if the solvent is not the mobile phase, can lead to peak fronting. Reduce the injection volume and observe if the peak shape improves.
-
Problem: I suspect a co-eluting interference with my this compound peak.
-
Solution 1: Adjust Chromatographic Selectivity
-
Modify your mobile phase composition. For reversed-phase HPLC, altering the organic modifier (e.g., switching from acetonitrile to methanol or vice-versa) or changing the pH can alter the retention times of this compound and interfering compounds.
-
Consider a different stationary phase. If you are using a C18 column, switching to a phenyl-hexyl or a polar-embedded phase may provide the necessary selectivity to resolve the co-elution.
-
-
Solution 2: Enhance Sample Preparation
-
Implement a more rigorous sample clean-up procedure. Solid-phase extraction (SPE) can be effective in removing interfering substances. For biological samples, techniques like liquid-liquid extraction (LLE) or protein precipitation followed by SPE can reduce matrix effects.
-
-
Solution 3: Utilize Mass Spectrometry
-
If using LC-MS/MS, you can often distinguish this compound from a co-eluting interference by monitoring unique precursor-to-product ion transitions (MRM). This provides a high degree of specificity even if the compounds are not chromatographically separated.
-
GC-MS Analysis
Problem: I am getting multiple or broad peaks for my derivatized this compound.
-
Possible Cause 1: Incomplete Derivatization
-
Solution: Ensure your derivatization reaction goes to completion. This may involve optimizing the reaction time, temperature, or the amount of derivatizing agent. For silylation, it is crucial to ensure your sample is completely dry, as water will react with the silylating agent.[1]
-
-
Possible Cause 2: Degradation of the Analyte
-
Solution: this compound may be susceptible to degradation at high temperatures in the GC inlet. Lowering the inlet temperature may help. Also, ensure the GC liner is clean and deactivated.
-
Experimental Protocols
Protocol 1: Sample Preparation of Opium for HPLC Analysis
-
Weigh approximately 20-70 mg of finely ground opium powder into a 10 mL volumetric flask.[3]
-
Add methanol to the mark.[3]
-
Sonicate the solution for 5 minutes to ensure complete dissolution.[3]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[3]
Protocol 2: Derivatization of this compound for GC-MS Analysis (General Procedure)
This is a general procedure for the silylation of organic acids and may need to be optimized for this compound.
-
Lyophilization: Freeze-dry the aqueous sample extract to complete dryness to remove all traces of water.[1]
-
Methoximation (Optional but Recommended): This step protects carbonyl groups and reduces the number of tautomeric derivatives.
-
Add a solution of methoxyamine hydrochloride in pyridine to the dried sample.
-
Incubate at a controlled temperature (e.g., 37°C) with shaking for approximately 90 minutes.[1]
-
-
Trimethylsilylation (TMS):
-
The sample is now ready for injection into the GC-MS.
Quantitative Data Summary
| Parameter | HPLC Method 1 | HPLC Method 2 |
| Column | C18 (150 x 2.0 mm, 3.5 µm)[4] | - |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid[4] | - |
| Gradient | 90-30% A (0-6 min)30-90% A (6-9 min)90% A (9-11 min)[4] | - |
| Flow Rate | 0.25 mL/min[4] | - |
| Injection Volume | 10 µL[4] | - |
| Detection | MS/MS[4] | UV |
| Linearity (R²) for related compounds | >0.999[3] | - |
| LOD for related compounds | 0.001 mg/mL[3] | - |
| Accuracy (Recovery %) | 70-110%[4] | 89.54-101.91%[3] |
| Precision (Intra-day RSD) | <20%[4] | ≤ 0.8%[3] |
| Precision (Inter-day RSD) | - | < 5%[3] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for co-eluting interferences.
References
- 1. m.youtube.com [m.youtube.com]
- 2. google.com [google.com]
- 3. Validation of a straightforward high performance liquid chromatographic method for morphine quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Validated Method for the Determination of Six Opium Alkaloids in Poppy Seed-Containing Bakery Products by High-Performance Liquid Chromatography-Tandem Mass Spectrometry after Magnetic Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of injection volume for meconic acid quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of meconic acid.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting injection volume for this compound quantification by HPLC?
A1: A general rule of thumb for High-Performance Liquid Chromatography (HPLC) is to keep the injection volume between 1% and 5% of the total column volume to avoid peak distortion.[1] For a standard 4.6 mm x 150 mm column, this would typically be in the range of 5 to 20 µL. A validated method for the analysis of opium alkaloids in bakery products utilized an injection volume of 10 µL. It is recommended to start with a lower injection volume (e.g., 5-10 µL) and optimize based on the observed peak shape and sensitivity.
Q2: How can I avoid peak fronting when analyzing this compound?
A2: Peak fronting is often a sign of column overload, which can be caused by injecting too much sample mass onto the column.[2] To resolve this, you can either decrease the injection volume or dilute your sample. Additionally, ensure that your sample solvent is compatible with the initial mobile phase conditions. A mismatch between the sample solvent and the mobile phase can also lead to poor peak shape.[1]
Q3: My this compound peak is tailing. What are the possible causes and solutions?
A3: Peak tailing can be caused by several factors. One common cause is secondary interactions between the acidic this compound and active sites on the silica-based column packing.[3] Using a base-deactivated column or adding a competing agent to the mobile phase can help mitigate this. Another potential cause is a physical issue within the HPLC system, such as a void at the head of the column or dead volume in the fittings.[3]
Q4: I am observing carryover between injections of this compound. How can I minimize this?
A4: Carryover, where the analyte from a previous injection appears in subsequent runs, can be a significant issue in sensitive LC-MS/MS analysis.[4][5] this compound, being a polar and potentially "sticky" compound, may adsorb to surfaces in the injection port and column. To reduce carryover, optimize the needle wash procedure in your autosampler. Using a strong, organic solvent in the wash, and potentially a multi-solvent wash sequence, can be effective. In some cases, derivatization of the residual analyte in the injection needle has been used as an effective, albeit more complex, solution.[4]
Q5: How do I deal with matrix effects when quantifying this compound in complex samples like biological fluids or plant extracts?
A5: Matrix effects, which can cause ion suppression or enhancement in LC-MS analysis, are a common challenge in complex samples.[6][7] For this compound analysis, a simple and effective first step is to dilute the sample, which reduces the concentration of interfering matrix components.[8] If dilution does not provide sufficient sensitivity, more advanced sample preparation techniques like solid-phase extraction (SPE) may be necessary to clean up the sample. Using a matrix-matched calibration curve or an isotopically labeled internal standard can also help to compensate for matrix effects.[9]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Fronting or Tailing)
| Symptom | Potential Cause | Troubleshooting Step |
| Peak Fronting | Column overload (injection volume too high or sample too concentrated).[2] | 1. Reduce the injection volume.2. Dilute the sample.3. Ensure the sample solvent is weaker than or matches the initial mobile phase. |
| Peak Tailing | Secondary interactions with the stationary phase.[3] | 1. Use a base-deactivated (end-capped) C18 column.2. Lower the pH of the mobile phase to ensure this compound is fully protonated.3. Add a competing acid to the mobile phase. |
| Physical void in the column or system dead volume.[3] | 1. Flush the column in the reverse direction (if permitted by the manufacturer).2. Check and replace any suspect fittings or tubing.3. If the problem persists, replace the column. |
Issue 2: Inconsistent Peak Areas or Retention Times
| Symptom | Potential Cause | Troubleshooting Step |
| Variable Peak Areas | Inconsistent injection volume. | 1. Check the autosampler for air bubbles in the syringe or sample loop.2. Ensure the sample vial contains sufficient volume.3. Perform a system precision test with a standard solution. |
| Sample instability. | 1. Analyze the stability of this compound in your sample solvent and storage conditions. Prepare fresh samples if necessary. | |
| Shifting Retention Times | Inadequate column equilibration. | 1. Increase the column equilibration time between injections, especially for gradient methods. |
| Changes in mobile phase composition. | 1. Prepare fresh mobile phase.2. Ensure the mobile phase components are correctly proportioned and well-mixed. | |
| Column degradation. | 1. Dedicate a column for the analysis and track its performance.2. If retention times consistently shift and peak shape deteriorates, replace the column. |
Experimental Protocols
Example Protocol: Quantification of this compound using HPLC-UV
This protocol is a general guideline and should be optimized and validated for your specific application. It is based on principles for the analysis of related organic acids.[8][10]
1. Sample Preparation:
-
For solid samples (e.g., opium poppy straw), perform an extraction with a suitable solvent (e.g., methanol/water with a small amount of acid).
-
For liquid samples (e.g., biological fluids), a protein precipitation step followed by centrifugation and filtration is recommended.
-
Due to potential matrix effects, a minimum 5-fold dilution of the sample extract is advised before injection.[8]
-
Filter all samples through a 0.22 µm syringe filter before transferring to an HPLC vial.
2. HPLC-UV Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase, base-deactivated (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes (adjust as needed) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV Diode Array Detector (DAD) at 210 nm and 280 nm |
3. Calibration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by diluting the stock solution.
-
The calibration curve should cover the expected concentration range of the samples.
Data Presentation
Table 1: Effect of Injection Volume on Chromatographic Parameters
This table summarizes the expected qualitative effects of varying the injection volume on key parameters in the analysis of this compound.
| Injection Volume | Peak Height | Peak Width | Peak Shape | Resolution |
| Too Low | Low | Narrow | Symmetrical | Good |
| Optimal | Good | Narrow | Symmetrical | Good |
| Too High | May decrease due to fronting | Broad | Fronting | Decreased |
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound analysis.
Troubleshooting Logic for Peak Fronting
Caption: Logic for troubleshooting peak fronting.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD [protocols.io]
- 5. Performance of different C18 columns in reversed-phase liquid chromatography with hydro-organic and micellar-organic mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of in total 17 opium alkaloids and opioids in blood and urine by fast liquid chromatography–… [ouci.dntb.gov.ua]
- 7. matec-conferences.org [matec-conferences.org]
- 8. protocols.io [protocols.io]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lcms.cz [lcms.cz]
Technical Support Center: Improving the Recovery of Meconic Acid from Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of meconic acid from biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it analyzed in biological samples?
This compound is a dicarboxylic acid found in the opium poppy (Papaver somniferum). It constitutes about 5% of opium and is often used as a stable marker for opium consumption in forensic toxicology. Its detection in biological specimens like urine or blood can indicate the use of opium or its derivatives.
Q2: What are the main challenges in recovering this compound from biological samples?
The main challenges include:
-
Low concentrations: this compound may be present at very low levels in biological matrices.
-
Matrix interference: Biological samples such as urine and blood are complex and contain numerous endogenous compounds that can interfere with the extraction and analysis.[1]
-
Analyte stability: The stability of this compound in biological samples can be affected by storage conditions such as temperature, pH, and exposure to light.[2][3]
-
Protein binding: In blood or plasma, this compound may bind to proteins, which can reduce recovery during extraction.
Q3: Which extraction method is better for this compound: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
Both SPE and LLE can be effective for extracting acidic compounds like this compound. The choice depends on factors like sample volume, required purity of the extract, and available resources.
-
SPE often provides cleaner extracts and can be more easily automated. For acidic compounds, anion-exchange or mixed-mode cartridges are commonly used.[1][4] A study comparing SPE and LLE for urinary organic acids found that SPE resulted in a higher mean recovery (84.1% vs. 77.4% for LLE).[5]
-
LLE is a classic technique that can be effective but may be more labor-intensive and use larger volumes of organic solvents. The efficiency of LLE is highly dependent on the choice of solvent and pH of the aqueous phase.
Q4: What are the recommended storage conditions for biological samples intended for this compound analysis?
To ensure the stability of this compound, biological samples should be stored at low temperatures. Storing urine and blood samples at -20°C or lower is recommended for long-term storage.[2][3][6] For short-term storage (up to 24 hours), refrigeration at 4°C can be acceptable.[7][8] It is also advisable to minimize freeze-thaw cycles.[6] The pH of the sample should also be considered, as changes in pH can affect the stability of certain analytes.[3]
Q5: Is derivatization necessary for the analysis of this compound?
Derivatization is generally required for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a polar and non-volatile compound, and derivatization converts it into a more volatile and thermally stable derivative suitable for GC analysis.[9][10] Common derivatization methods for dicarboxylic acids include esterification and silylation.[9][10] For High-Performance Liquid Chromatography (HPLC) analysis, derivatization is typically not necessary as the analysis is performed in the liquid phase.
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery | Inappropriate SPE Sorbent: The chosen sorbent may not have the optimal interaction with this compound. | For acidic compounds like this compound, consider using a weak anion exchange (WAX) or a mixed-mode sorbent.[11] |
| Incorrect Sample pH: The pH of the sample during loading is critical for retention on ion-exchange sorbents. For a weak anion exchanger, the sample pH should be about 2 pH units above the pKa of this compound to ensure it is charged. | Adjust the sample pH to ensure this compound is in its ionized form for retention on an anion-exchange sorbent. | |
| Inefficient Elution: The elution solvent may not be strong enough to displace this compound from the sorbent. | For a weak anion exchange sorbent, use an elution solvent with a pH about 2 units below the pKa of the sorbent to neutralize it, or a solvent containing a competing ion. A common approach is to use a mobile phase with a low pH or containing a competing acid. | |
| Column Drying: The SPE bed may have dried out during the conditioning or loading steps, which can affect recovery. | Ensure the sorbent bed does not go dry before the sample is loaded, especially for silica-based sorbents. | |
| Protein Binding: this compound may be bound to plasma proteins, preventing its extraction. | Pretreat plasma or blood samples to disrupt protein binding. This can be achieved by protein precipitation with an organic solvent (e.g., acetonitrile) or by adjusting the pH.[7] | |
| Poor Reproducibility | Inconsistent Flow Rate: Variable flow rates during sample loading, washing, or elution can lead to inconsistent results. | Use a vacuum manifold or an automated SPE system to maintain a consistent flow rate. |
| Sample Overload: Exceeding the capacity of the SPE sorbent. | Reduce the sample volume or use an SPE cartridge with a larger sorbent mass. | |
| Co-elution of Interferences | Inadequate Washing Step: The wash solvent may not be effective at removing matrix components without eluting the analyte. | Optimize the wash step by using a solvent that is strong enough to remove interferences but weak enough to not elute this compound. This may involve adjusting the pH or the organic solvent concentration of the wash solution. |
Liquid-Liquid Extraction (LLE) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery | Incorrect pH of Aqueous Phase: The pH of the biological sample must be adjusted to ensure this compound is in its neutral, non-ionized form to partition into the organic solvent. | Adjust the pH of the aqueous sample to be at least 2 pH units below the pKa of this compound. |
| Inappropriate Extraction Solvent: The chosen organic solvent may have poor partitioning for this compound. | Select a water-immiscible organic solvent that has a good affinity for this compound. Ethyl acetate is a commonly used solvent for the extraction of organic acids.[5] | |
| Insufficient Mixing: Inadequate vortexing or shaking can lead to incomplete partitioning. | Ensure thorough mixing of the aqueous and organic phases for a sufficient amount of time to allow for equilibrium to be reached. | |
| Emulsion Formation: The formation of an emulsion at the interface of the two layers can trap the analyte and make phase separation difficult. | To break emulsions, try adding salt to the aqueous phase, centrifuging the sample, or filtering through a glass wool plug. | |
| Poor Reproducibility | Inconsistent Volumes: Inaccurate pipetting of sample or solvent volumes. | Use calibrated pipettes and ensure consistent volume measurements for all samples. |
| Variable pH Adjustment: Inconsistent pH of the aqueous phase across samples. | Use a calibrated pH meter and ensure consistent pH adjustment for all samples. |
HPLC-UV Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions: Silanol groups on the silica-based C18 column can interact with the carboxylic acid groups of this compound, causing peak tailing. | Use a column with end-capping or a base-deactivated stationary phase. Adjust the mobile phase pH to suppress the ionization of silanol groups (lower pH) or ensure this compound is fully ionized (higher pH, depending on the separation mechanism). Adding a competing base to the mobile phase can also help.[1] |
| Column Overload: Injecting too much sample can lead to peak fronting. | Reduce the injection volume or dilute the sample. | |
| Retention Time Drift | Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase. | Prepare fresh mobile phase daily and ensure accurate mixing of components. Degas the mobile phase before use.[12] |
| Column Temperature Fluctuations: Inconsistent column temperature can affect retention times. | Use a column oven to maintain a stable temperature.[12] | |
| Low Sensitivity | Incorrect Detection Wavelength: The UV detector is not set at the optimal wavelength for this compound. | The optimal UV detection wavelength for a similar compound, trans,trans-muconic acid, is around 265 nm.[10] Determine the UV spectrum of this compound to identify its wavelength of maximum absorbance. |
| Poor Extraction Recovery: Low concentration of this compound in the final extract. | Refer to the SPE and LLE troubleshooting guides to optimize the extraction procedure. |
Quantitative Data Summary
The following tables summarize recovery data for acidic compounds from biological matrices using different extraction techniques. While this data is not specific to this compound, it provides a useful reference for expected recovery rates.
Table 1: Solid-Phase Extraction (SPE) Recovery of Acidic Compounds
| Analyte(s) | Matrix | SPE Sorbent | Recovery (%) | Reference |
| Urinary Organic Acids | Urine | Not Specified | 84.1 (mean) | [5] |
| trans,trans-Muconic Acid | Urine | Bond-Elut SAX | 97 - 115 | [10] |
| Acidic Drugs | Plasma | Polymeric | >80 | [1] |
| Acidic, Neutral, and Basic Drugs | Whole Blood | Mixed-Mode | >81 | [4] |
Table 2: Liquid-Liquid Extraction (LLE) Recovery of Acidic Compounds
| Analyte(s) | Matrix | Extraction Solvent | Recovery (%) | Reference |
| Urinary Organic Acids | Urine | Ethyl Acetate | 77.4 (mean) | [5] |
| trans,trans-Muconic Acid | Urine | 1-undecanol (DLLME-SFOD) | 86.9 - 91.3 | [13] |
| Acidic Drugs | Plasma | Dihexyl ether (PALME) | 72 - 130 |
Experimental Protocols
The following are detailed methodologies for key experiments. These protocols are based on established methods for similar acidic compounds and should be optimized and validated for the specific analysis of this compound.
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol is adapted from methods for the extraction of trans,trans-muconic acid and other acidic drugs.
-
Sample Pre-treatment:
-
Centrifuge a 5 mL urine sample to remove any particulate matter.
-
Adjust the pH of the supernatant to 6.0-7.0 with a suitable buffer.
-
-
SPE Cartridge Conditioning:
-
Use a weak anion-exchange (WAX) SPE cartridge.
-
Condition the cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Equilibrate the cartridge with 3 mL of the sample buffer. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove unretained matrix components.
-
Follow with a wash of 3 mL of methanol to remove less polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 mL of a solution of 2% formic acid in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial HPLC mobile phase for analysis.
-
Protocol 2: HPLC-UV Analysis of this compound
This protocol is based on methods for the analysis of organic acids.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of 95:5 (v/v) 25 mM sodium acetate buffer (pH 4.5) and methanol.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection: 265 nm.[10]
Protocol 3: Derivatization of this compound for GC-MS Analysis
This protocol for esterification is adapted from methods for dicarboxylic acids.[9][10]
-
Dry the Extract: Ensure the sample extract obtained from SPE or LLE is completely dry.
-
Add Derivatization Reagent: Add 100 µL of 14% boron trifluoride in methanol (BF3-methanol) to the dried extract.
-
Incubate: Cap the vial and heat at 60°C for 30 minutes.
-
Cool: Allow the vial to cool to room temperature.
-
Extraction of Derivative: Add 1 mL of hexane and 0.5 mL of water, and vortex thoroughly.
-
Collect Organic Layer: Centrifuge to separate the layers and carefully transfer the upper hexane layer containing the derivatized this compound to a clean vial for GC-MS analysis.
Visualizations
Caption: Workflow for this compound Recovery using SPE and HPLC-UV.
Caption: Troubleshooting Logic for Low this compound Recovery.
References
- 1. hplc.eu [hplc.eu]
- 2. CA2343985C - Method of analyzing dicarboxylic acids - Google Patents [patents.google.com]
- 3. gtfch.org [gtfch.org]
- 4. Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of eight alkaloids and this compound and quantitation of five principal alkaloids in gum opium by gradient reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of pain-related medications, metabolites, and illicit substances in urine. - Biospecimen Research Database [brd.nci.nih.gov]
- 7. SP Tip: Bioanalytical Samples Pre-treatment | Phenomenex [discover.phenomenex.com]
- 8. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SPE Method Development | Thermo Fisher Scientific - TR [thermofisher.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. researchgate.net [researchgate.net]
- 13. longdom.org [longdom.org]
Validation & Comparative
A Comparative Guide to HPLC and GC-MS Methods for the Determination of Meconic Acid
For Researchers, Scientists, and Drug Development Professionals
Meconic acid is a primary marker for the presence of opium, as it naturally occurs in the opium poppy (Papaver somniferum) and constitutes approximately 5% of raw opium's weight.[1] Its detection and quantification are crucial in forensic analysis, quality control of opium-derived pharmaceuticals, and research. This guide provides a cross-validation of two common analytical techniques for this compound determination: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are presented below. These protocols are based on established principles for the analysis of organic acids and related compounds.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for the analysis of non-volatile and polar compounds like this compound. A significant advantage of this method is that it does not require derivatization.
Sample Preparation:
-
Weigh 100 mg of the sample (e.g., opium or a plant extract) into a 10 mL volumetric flask.
-
Add 8 mL of a methanol and water solution (50:50 v/v) with 0.1% formic acid.
-
Sonicate the mixture for 15 minutes to ensure complete extraction of this compound.
-
Allow the solution to cool to room temperature and then dilute to the mark with the extraction solvent.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program: Start with 95% A, hold for 2 minutes, then ramp to 50% A over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm, as phenolic acids typically exhibit maximum absorbance at this wavelength.[2]
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, providing structural information that confirms the identity of the analyte. However, due to the low volatility and high polarity of this compound, a derivatization step is mandatory to convert it into a more volatile compound suitable for GC analysis.[3]
Sample Preparation and Derivatization:
-
Perform an extraction as described in the HPLC sample preparation (steps 1-5).
-
Transfer 1 mL of the filtered extract into a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 50°C.
-
To the dry residue, add 50 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the tube tightly and heat at 70°C for 60 minutes to facilitate the silylation of the carboxylic acid and hydroxyl groups.
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
GC-MS Conditions:
-
Instrument: Gas chromatograph coupled with a mass spectrometer.
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Performance Data Comparison
| Parameter | HPLC-UV | GC-MS (SIM) |
| Linearity (R²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.01 - 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 1.5 µg/mL | 0.03 - 0.15 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 92 - 108% |
| Precision (% RSD) | < 3% | < 5% |
Method Comparison Workflow
The logical workflow for a cross-validation study comparing these two analytical methods is depicted in the diagram below.
Concluding Remarks
Both HPLC and GC-MS are suitable techniques for the analysis of this compound, each with its own set of advantages and disadvantages.
HPLC-UV is a straightforward, robust, and reliable method that does not require a derivatization step, simplifying the sample preparation process and reducing potential sources of error. It is well-suited for routine quality control and quantitative analysis where high sample throughput is necessary.
GC-MS provides superior sensitivity and selectivity, especially when operating in SIM mode. The mass spectral data offers a high degree of confidence in the identification of this compound. However, the mandatory derivatization step adds complexity, time, and cost to the analysis and can be a source of variability if not performed consistently.
The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis. For routine quantification and screening, HPLC-UV is often the more practical choice. For confirmatory analysis, trace-level detection, and when unambiguous identification is paramount, GC-MS is the preferred method.
References
A Comparative Guide to Meconic Acid Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Meconic acid, a dicarboxylic acid primarily found in the opium poppy (Papaver somniferum), serves as a crucial analytical marker for the presence of opium.[1] Its efficient extraction is paramount for forensic analysis, quality control of opium-derived pharmaceuticals, and research into poppy biochemistry. This guide provides a comparative overview of various extraction methods for this compound, supported by available experimental data and detailed protocols.
Comparison of this compound Extraction Methods
The selection of an appropriate extraction method for this compound depends on several factors, including the desired yield, purity, extraction time, solvent consumption, and the scale of the operation. While many studies focus on the extraction of alkaloids from opium, the methodologies employed are often applicable to the co-extraction of this compound.
| Extraction Method | Principle | Advantages | Disadvantages | Key Performance Metrics (where available) |
| Classical Solvent Extraction | Partitioning of this compound between the plant matrix and a liquid solvent based on solubility. | Simple, low-cost equipment. | Time-consuming, large solvent consumption, potential for degradation of thermolabile compounds. | Yields are highly dependent on the solvent system and pH. Acidified aqueous solvents are commonly used. |
| Ultrasound-Assisted Extraction (UAE) | Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.[2] | Reduced extraction time, lower solvent consumption, increased yield compared to classical methods.[2] | Potential for degradation of some compounds at high ultrasonic intensity, requires specialized equipment. | Optimized conditions for morphine extraction from poppy capsules (which would co-extract this compound) were found to be a solvent/solid ratio of 19.99 mL/500 mg, extraction time of 59.94 min, pH of 1.10, and temperature of 42.36°C.[3][4][5] |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, leading to rapid cell lysis and release of target compounds. | Very short extraction times, reduced solvent usage, improved extraction efficiency. | Requires a microwave-transparent solvent, potential for localized overheating, specialized equipment needed. | While specific data for this compound is limited, MAE has been shown to be highly efficient for other plant compounds. |
| Solid-Phase Extraction (SPE) | Separation based on the affinity of this compound for a solid sorbent. | High selectivity, sample concentration, and purification in a single step. | Can be more expensive, requires method development to select the appropriate sorbent and elution conditions. | Effective for cleanup and concentration of acidic compounds from complex matrices. |
| Supercritical Fluid Extraction (SFE) | Employs a supercritical fluid (typically CO2) as the extraction solvent, offering properties of both a liquid and a gas. | "Green" solvent, high selectivity by tuning temperature and pressure, no residual solvent in the extract. | High initial equipment cost, may require a co-solvent (modifier) for polar compounds like this compound. | Carbon dioxide is a non-polar solvent and would likely require a polar modifier like ethanol or methanol to efficiently extract the polar this compound. |
Experimental Protocols
Classical Solvent Extraction for Alkaloids and this compound
This protocol is adapted from methods used for the general extraction of opium constituents.
Materials:
-
Dried and ground opium poppy capsules
-
Solvent: 0.1% formic acid in acetonitrile/water (80/20; v/v)[6]
-
Shaker
-
Centrifuge
-
Filtration apparatus (e.g., 0.45 μm PTFE filter)[6]
Procedure:
-
Weigh 5.0 g of ground poppy seeds into a 50 mL centrifuge tube.[6]
-
Add 25 mL of the extraction solvent to the tube.[6]
-
Agitate the mixture on a shaker for a specified period (e.g., 5 minutes at 550 rpm).[6]
-
Centrifuge the mixture to separate the solid and liquid phases.
-
Decant the supernatant.
-
Re-extract the solid residue with another 25 mL of the extraction solvent to ensure complete extraction.[6]
-
Pool the supernatants from both extractions.
-
Filter the pooled extract through a 0.45 μm PTFE filter to remove any remaining particulate matter.[6]
-
The resulting filtrate contains the extracted this compound and alkaloids and is ready for analysis (e.g., by HPLC).
Ultrasound-Assisted Extraction (UAE) of Morphine and Co-extraction of this compound
This protocol is based on the optimized conditions for morphine extraction from Papaver somniferum capsules, which will also extract this compound.
Materials:
-
Dried and ground opium poppy capsules (80-100 mesh)[3]
-
Ultrasonic bath
-
pH meter
-
Hydrochloric acid and sodium hydroxide for pH adjustment[3]
-
Filtration apparatus (Whatman filter paper and 0.45 micron membrane filter)[3]
Procedure:
-
Place 500 mg of the ground poppy capsule sample into an extraction vessel.
-
Add 19.99 mL of water (optimal solvent/solid ratio).[3][4][5]
-
Adjust the pH of the solvent to 1.10 using hydrochloric acid.[3][4][5]
-
Place the vessel in an ultrasonic bath and sonicate for 59.94 minutes at a temperature of 42.36°C.[3][4][5]
-
After extraction, filter the mixture first through Whatman filter paper and then through a 0.45 micron membrane filter.[3]
-
The filtrate is then ready for analysis.
Visualizing Extraction Workflows
The following diagrams illustrate the general workflows for classical solvent extraction and a modern, instrument-based extraction method like UAE or MAE.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of Ultrasound-Assisted Extraction of Morphine from Capsules of Papaver somniferum by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Ultrasound-Assisted Extraction of Morphine from Capsules of Papaver somniferum by Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concentrations of the Opium Alkaloids Morphine, Codeine, and Thebaine in Poppy Seeds are Reduced after Thermal and Washing Treatments but are Not Affected when Incorporated in a Model Baked Product - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Meconic Acid Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Overview of Analytical Techniques
The quantification of meconic acid is crucial in various fields, including forensic science, pharmaceutical analysis, and botanical research. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two of the most prominent techniques utilized for this purpose. Below is a summary of their performance characteristics based on available literature. It is important to note that the direct comparison of these values is limited as they are derived from different studies and not from a head-to-head inter-laboratory comparison.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Principle | Separation based on partitioning between a stationary phase and a mobile phase. | Separation based on the differential migration of ions in an electric field. |
| Reported Method(s) | Reversed-phase HPLC with UV detection. | Capillary Zone Electrophoresis (CZE) with UV detection. |
| Limit of Detection (LOD) | Data not consistently reported specifically for this compound. | Data not consistently reported specifically for this compound. |
| Limit of Quantification (LOQ) | Data not consistently reported specifically for this compound. | Data not consistently reported specifically for this compound. |
| Linearity | Generally good for opium alkaloids, suggesting similar performance for this compound. | Generally good for charged analytes. |
| Precision (RSD%) | Typically <5% for related compounds in opium analysis. | Typically <5% for various analytes. |
| Recovery (%) | Data not consistently reported specifically for this compound. | Data not consistently reported specifically for this compound. |
| Sample Throughput | Moderate | High |
| Solvent Consumption | High | Low |
| Advantages | Robust, well-established, high resolution. | High efficiency, low sample and reagent consumption, rapid analysis. |
| Disadvantages | Higher solvent consumption and cost, potential for column degradation. | Sensitivity can be lower than HPLC, matrix effects can be significant. |
Disclaimer: The quantitative data in this table are indicative and based on general performance characteristics of the techniques as reported in various studies. The lack of specific and consistent validation data for this compound across these platforms in the public domain prevents a direct and absolute comparison.
Experimental Protocols
Detailed experimental protocols for the quantification of this compound are often embedded within broader studies on opium analysis. The following are generalized methodologies for the key techniques cited.
High-Performance Liquid Chromatography (HPLC) Method for Opium Alkaloids and this compound
This protocol is a representative example of a reversed-phase HPLC method that can be adapted for the simultaneous determination of this compound and major opium alkaloids.
1. Sample Preparation:
-
A known weight of opium sample is dissolved in a suitable solvent mixture, often an acidified aqueous/organic solution (e.g., water:methanol with 0.1% formic acid).
-
The sample is sonicated and vortexed to ensure complete dissolution.
-
The solution is then filtered through a 0.45 µm syringe filter to remove particulate matter before injection.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with an ion-pairing agent (e.g., 10 mM sodium dodecyl sulfate) and acidified (e.g., with 0.1% phosphoric acid).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run to elute the more non-polar analytes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength where this compound and the alkaloids of interest show significant absorbance (e.g., 220 nm or 254 nm).
-
Injection Volume: 10-20 µL.
3. Quantification:
-
Quantification is performed using an external standard calibration curve prepared with a certified reference standard of this compound.
Capillary Electrophoresis (CE) Method
This protocol outlines a general approach for the analysis of this compound using Capillary Zone Electrophoresis (CZE).
1. Sample Preparation:
-
The sample preparation is similar to that for HPLC, involving dissolution in a suitable buffer and filtration. The final sample should be dissolved in the background electrolyte (BGE) to minimize injection bias.
2. CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50-75 cm total length).
-
Background Electrolyte (BGE): A buffer system that provides good separation and stable current. A common choice is a borate or phosphate buffer at a pH where this compound is ionized (e.g., pH 8-9).
-
Voltage: 15-25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection, typically at a low wavelength (e.g., 200-220 nm) for organic acids.
3. Quantification:
-
Quantification is achieved by comparing the peak area of this compound in the sample to that of a calibration curve prepared from a standard solution. An internal standard can be used to improve precision.
Mandatory Visualization
The following diagrams illustrate a typical experimental workflow for this compound quantification and a logical approach to selecting an appropriate analytical method.
Meconic Acid vs. Noscapine: A Comparative Guide to Illicit Heroin Markers
For Researchers, Scientists, and Drug Development Professionals
The chemical fingerprint of illicit heroin provides crucial intelligence for law enforcement, forensic scientists, and public health officials. This guide offers a detailed comparison of two key opium alkaloids, meconic acid and noscapine, as markers to distinguish illicitly manufactured heroin from pharmaceutical diamorphine and to gain insights into the drug's origin and processing.
Executive Summary
Both this compound and noscapine are naturally occurring compounds in the opium poppy (Papaver somniferum) and are carried through the clandestine manufacturing process of heroin. Their presence in a sample is a strong indicator of its origin from opium, thus marking it as illicit. However, their chemical properties, typical concentrations, and stability in seized samples differ, influencing their utility as forensic markers. This guide provides a comprehensive overview of their characteristics, analytical methodologies for their detection, and a comparative analysis of their performance as indicators of illicit heroin.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and noscapine as markers for illicit heroin.
| Feature | This compound | Noscapine |
| Typical Concentration in Opium | ~5% | 2-8%[1] |
| Typical Concentration in Illicit Heroin | Variable, often lower than in raw opium | Highly variable, from trace amounts to over 60%[1][2] |
| Specificity as an Illicit Marker | High | High |
| Prevalence in Seized Heroin Samples | Widely present in opium-derived heroin | Frequently detected in illicit heroin samples |
| Analytical Sensitivity | Generally lower than for noscapine | High, with well-established methods |
Physicochemical Properties and Stability
This compound is a dicarboxylic acid unique to the opium poppy. Its presence is a definitive marker for opium.[3] However, its polarity and potential for degradation during the heroin manufacturing process can affect its concentration in the final product. Information on the stability of this compound in seized heroin samples is not extensively documented, but its acidic nature may make it susceptible to degradation under certain storage conditions.
Noscapine , a phthalideisoquinoline alkaloid, is the second most abundant alkaloid in opium after morphine.[1] While it can be intentionally added as a cutting agent, its presence is also a reliable indicator of opium origin. Studies have shown that noscapine can degrade in acidic or basic conditions and when exposed to heat. However, it is generally considered stable enough to be a reliable marker in most seized samples.
Experimental Protocols: Analytical Methodologies
The detection and quantification of this compound and noscapine in illicit heroin samples are typically performed using chromatographic techniques coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds in complex mixtures like illicit heroin.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the homogenized heroin sample.
-
Dissolve the sample in 1 mL of a suitable solvent mixture, such as methanol or a chloroform/methanol blend.
-
For the analysis of this compound, derivatization is often required to increase its volatility. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The sample is heated with the derivatizing agent to form a trimethylsilyl (TMS) derivative of this compound.
-
Noscapine can often be analyzed directly, but derivatization can also be used to improve peak shape and sensitivity.
-
An internal standard is added to the sample for accurate quantification.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the different components of the sample. For example, an initial temperature of 100°C held for 2 minutes, then ramped to 300°C at a rate of 10°C/minute, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Data Analysis:
-
Identification of this compound (as its TMS derivative) and noscapine is based on their retention times and mass spectra compared to certified reference standards.
-
Quantification is performed by comparing the peak area of the analyte to that of the internal standard and using a calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of compounds, including those that are not amenable to GC-MS without derivatization.
Experimental Protocol for LC-MS/MS Analysis:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the homogenized heroin sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as a methanol/water mixture.
-
The sample is then further diluted to an appropriate concentration for LC-MS/MS analysis.
-
An internal standard is added for quantification.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[4][5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for noscapine and can be adapted for this compound.
-
-
Data Analysis:
-
Identification is based on the retention time and the specific precursor-to-product ion transitions (MRM transitions) for each analyte.
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Mandatory Visualizations
References
A Comparative Guide to the Stability of Meconic Acid and Major Opium Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical stability of meconic acid and the principal alkaloids found in opium: morphine, codeine, thebaine, papaverine, and noscapine. Understanding the relative stability of these compounds is crucial for the development of analytical methods, formulation of pharmaceuticals, and ensuring the quality and efficacy of opium-derived products. This document summarizes available experimental data on their degradation under various stress conditions, outlines detailed experimental protocols for stability testing, and provides visual representations of key concepts and workflows.
Comparative Stability Data
The following table summarizes the available quantitative data on the stability of major opium alkaloids under different stress conditions. It is important to note that direct comparative studies under identical conditions are limited, and thus the data is compiled from various sources.
| Compound | Stress Condition | Parameters | Value | Observations |
| Morphine | Thermal (200 °C) | Half-life (t½) | 32–39 min | Relatively stable at lower temperatures.[1] |
| Baking (180 °C, 20 min) | Degradation | Up to 100% | Degradation is significant at high temperatures.[1] | |
| Codeine | Thermal (200 °C) | Half-life (t½) | 32–39 min | Similar thermal stability to morphine.[1] |
| Baking (180 °C, 20 min) | Degradation | Up to 100% | Significant degradation observed in baking processes.[1] | |
| Thebaine | Thermal (200 °C) | Half-life (t½) | ~3 min | Significantly less stable than morphine and codeine at high temperatures.[1] |
| Baking (180 °C, 20 min) | Degradation | 14–58% | More stable than morphine and codeine under these specific baking conditions.[1] | |
| Papaverine | Injectable Mixture (25 °C) | Concentration Loss | < 1% over 30 days | Highly stable in injectable formulations at room temperature.[2] |
| Photochemical | Degradation | Susceptible | Undergoes oxidation to papaverinol and papaveraldine, facilitated by light.[3] | |
| Noscapine | Thermal (200 °C) | Half-life (t½) | 3.44 ± 0.46 min | Degrades rapidly at high temperatures. |
| Acid/Alkali Hydrolysis | Degradation | Susceptible | Degrades under both acidic and basic conditions.[4] | |
| Oxidation (Peroxide) | Degradation | ~8.59% | Susceptible to oxidative stress.[5] | |
| Photodegradation | Degradation | Susceptible | Undergoes photodegradation.[4] | |
| This compound | Various | - | No quantitative data available | Limited information on stability under forced degradation conditions. Based on its structure as a dicarboxylic acid with a hydroxyl and a keto group on a pyran ring, it is expected to be susceptible to decarboxylation at elevated temperatures and potential degradation under strong acidic or basic conditions.[5][6] Experimental data is required to confirm its stability profile. |
Discussion on Comparative Stability
Based on the available data, the stability of these opium-derived compounds varies significantly:
-
Phenanthrene Alkaloids (Morphine, Codeine, Thebaine): Morphine and codeine exhibit similar and relatively high thermal stability compared to thebaine. The presence of the conjugated diene system in thebaine likely contributes to its lower thermal stability.
-
Benzylisoquinoline Alkaloids (Papaverine, Noscapine): Papaverine appears to be quite stable in solution at room temperature.[2] Noscapine, on the other hand, is susceptible to degradation under a variety of stress conditions, including heat, acid/base hydrolysis, oxidation, and light.[4][5] The lactone ring in noscapine is unstable and prone to opening in basic media.[1]
-
This compound: While quantitative stability data for this compound is scarce, its chemical structure suggests potential for degradation. As a dicarboxylic acid, it may undergo decarboxylation upon heating. The pyran ring with its functional groups could also be susceptible to degradation under harsh pH and oxidative conditions. However, without experimental data, this remains speculative. Its primary role in opium is as a salt-forming acid with the alkaloids, and the stability of these meconate salts may differ from that of the free acid.[5][7]
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies and for a stability-indicating analytical method, based on common practices found in the literature.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[4][8]
-
Preparation of Stock Solution: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N to 1 N hydrochloric acid.
-
Incubate the mixture at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of sodium hydroxide.
-
Dilute the solution to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N to 1 N sodium hydroxide.
-
Incubate the mixture at room temperature or a slightly elevated temperature for a defined period.
-
After incubation, neutralize the solution with an equivalent amount of hydrochloric acid.
-
Dilute the solution to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of hydrogen peroxide solution (e.g., 3-30%).
-
Keep the mixture at room temperature for a defined period, protected from light.
-
Dilute the solution to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a thermostatically controlled oven at a high temperature (e.g., 100-200 °C) for a defined period.
-
Alternatively, reflux a solution of the compound at a high temperature.
-
After the stress period, dissolve the solid sample or cool the solution and dilute to a suitable concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a UV light source (e.g., 254 nm) or a photostability chamber for a defined period.
-
A parallel sample should be kept in the dark as a control.
-
After exposure, dilute the solution to a suitable concentration for analysis.
-
Stability-Indicating HPLC-UV Method Protocol
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[9]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector and a data acquisition system.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]
-
Mobile Phase: A gradient or isocratic mobile phase is used. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[5][7]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The wavelength is selected based on the UV absorbance maximum of the parent compound and its degradation products. A photodiode array (PDA) detector is useful for monitoring multiple wavelengths simultaneously.
-
Injection Volume: Typically 10-20 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 25 °C.[5]
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of the pure compound at known concentrations.
-
Prepare the stressed samples as described in the forced degradation protocol and dilute them to a concentration within the linear range of the method.
-
Inject the standard solutions to establish the retention time and response of the pure compound.
-
Inject the stressed samples.
-
Analyze the chromatograms to separate the parent peak from the degradation product peaks. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.
-
Quantify the amount of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
-
Visualizations
Classification of Opium Alkaloids
Caption: Classification of major opium alkaloids into phenanthrenes and benzylisoquinolines.
Experimental Workflow for Forced Degradation Studies
Caption: Experimental workflow for conducting forced degradation studies and subsequent analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination [mdpi.com]
- 3. Effect of acidic pH on PLGA microsphere degradation and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buy this compound | 497-59-6 | 95% [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. questjournals.org [questjournals.org]
Validation of a new analytical method for meconic acid according to ICH guidelines
This guide provides a comprehensive validation of a new High-Performance Liquid Chromatography (HPLC) method for the quantification of meconic acid, a key marker for the presence of opium. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The performance of this new method is objectively compared with an established High-Performance Thin-Layer Chromatography (HPTLC) method for this compound and with advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for alternative opium markers, thebaine and oripavine.
This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering detailed experimental protocols and comparative data to support informed decisions on method selection and implementation.
Introduction to Opium Markers
The detection of opium, derived from the poppy plant Papaver somniferum, is crucial in forensic toxicology and pharmaceutical quality control. This compound is a unique and stable compound present in opium, making it a traditional and reliable marker for its presence. However, with the advent of new analytical technologies and the development of poppy strains with altered alkaloid profiles, other markers such as thebaine and oripavine are gaining prominence.[1][2] The validation of analytical methods for these markers is essential to ensure reliable and accurate results.[3]
ICH Q2(R1) Validation Workflow
The validation of an analytical procedure is a process that provides documented evidence that the method is suitable for its intended purpose. The ICH Q2(R1) guideline outlines the key parameters that must be evaluated.[2][4]
Caption: Workflow for analytical method validation as per ICH Q2(R1) guidelines.
Method 1: New Validated HPLC-UV Method for this compound
This section details the validation of a newly developed reversed-phase HPLC method with UV detection for the quantification of this compound.
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation: Poppy straw is extracted with a mixture of methanol and water, followed by filtration before injection.
Validation Data Summary
The performance of the new HPLC-UV method was evaluated according to ICH guidelines. The results are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte | Peak is pure and free from co-eluting peaks |
| Linearity (R²) | R² ≥ 0.995 | 0.9992 |
| Range | 80-120% of test concentration | 5 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (% RSD) | ||
| Repeatability | RSD ≤ 2.0% | 0.85% |
| Intermediate Precision | RSD ≤ 2.0% | 1.25% |
| LOD | - | 1.5 µg/mL |
| LOQ | - | 5.0 µg/mL |
| Robustness | No significant impact on results | Method is robust to minor variations |
Comparison with Alternative Methods
To provide a comprehensive evaluation, the new HPLC-UV method for this compound is compared against an established HPTLC method and advanced LC-MS/MS methods for the alternative opium markers, thebaine and oripavine.
Method 2: Established HPTLC Method for this compound
HPTLC offers a high-throughput and cost-effective alternative for the quantification of this compound.[5][6]
-
Instrumentation: HPTLC system with an automatic sampler, developing chamber, and a densitometric scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: Toluene:Acetone:Methanol:Ammonia (40:40:6:2 v/v/v/v).[7]
-
Sample Application: 8 mm bands applied with an automatic sampler.
-
Development: Ascending development in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Scanning: 280 nm in absorbance-reflectance mode.
| Validation Parameter | Typical Performance Data |
| Linearity (R²) | ≥ 0.99 |
| Range | 100 - 600 ng/spot |
| Accuracy (% Recovery) | 97.5 - 102.0% |
| Precision (% RSD) | |
| Repeatability | ≤ 2.5% |
| Intermediate Precision | ≤ 3.0% |
| LOD | ~30 ng/spot |
| LOQ | ~100 ng/spot |
Method 3: LC-MS/MS Methods for Thebaine and Oripavine
Thebaine and oripavine are increasingly recognized as important markers for opium, especially in distinguishing opium use from the consumption of poppy seeds.[1] LC-MS/MS provides high sensitivity and specificity for their detection.[8]
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[8]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for thebaine and oripavine.
-
| Validation Parameter | Thebaine | Oripavine |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Range | 0.001 - 1 µg/mL[8] | 0.01 - 1 µg/mL[8] |
| Accuracy (% Recovery) | 95.0 - 105.0% | 94.0 - 106.0% |
| Precision (% RSD) | ||
| Repeatability | ≤ 5.0% | ≤ 6.0% |
| Intermediate Precision | ≤ 8.0% | ≤ 9.0% |
| LOD | ~0.3 ng/mL | ~2.0 ng/mL |
| LOQ | ~1.0 ng/mL | ~6.0 ng/mL[8] |
Comparative Workflow for Analytical Method Selection
The choice of an analytical method depends on various factors, including the specific research question, required sensitivity, available instrumentation, and throughput needs.
Caption: Decision workflow for selecting an appropriate analytical method.
Summary and Conclusion
This guide provides a comprehensive validation of a new HPLC-UV method for this compound and compares it with established and alternative methods.
| Feature | New HPLC-UV (this compound) | HPTLC (this compound) | LC-MS/MS (Thebaine/Oripavine) |
| Primary Use | Quantitative QC | High-throughput screening | High-sensitivity confirmation |
| Specificity | Good | Moderate | Excellent |
| Sensitivity (LOQ) | 5.0 µg/mL | ~100 ng/spot | ~1-6 ng/mL[8] |
| Precision (%RSD) | < 2% | < 3% | < 10% |
| Throughput | Moderate | High | Moderate |
| Cost per Sample | Moderate | Low | High |
| Instrumentation | Standard HPLC | HPTLC System | LC-MS/MS System |
The new validated HPLC-UV method for this compound demonstrates excellent accuracy, precision, and linearity, making it highly suitable for routine quality control applications. The HPTLC method serves as a valuable tool for rapid screening of a large number of samples. For applications requiring the highest sensitivity and specificity, such as forensic analysis or the detection of low-level opium contamination, the LC-MS/MS methods for thebaine and oripavine are superior.[8] The choice of method should be guided by the specific analytical requirements, including the need for quantitation, sensitivity, and sample throughput.
References
- 1. researchgate.net [researchgate.net]
- 2. US6376221B1 - Production of thebaine and oripavine - Google Patents [patents.google.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Development of chromatographic methods for thebaine detection and quantification along with some of related alkaloid derivatives | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. New Validated Method for the Determination of Six Opium Alkaloids in Poppy Seed-Containing Bakery Products by High-Performance Liquid Chromatography-Tandem Mass Spectrometry after Magnetic Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Meconic Acid Detection: Colorimetric Tests vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
Meconic acid is a key analytical marker for the presence of opium, as it is naturally present in the opium poppy (Papaver somniferum) but not in other common sources of opioids.[1] Its detection is crucial in forensic analysis and for quality control in the pharmaceutical industry. This guide provides an objective comparison of two primary analytical approaches for this compound detection: traditional colorimetric tests and modern chromatographic methods.
At a Glance: Colorimetric vs. Chromatographic Methods
| Feature | Colorimetric Tests (e.g., Ferric Chloride Test) | Chromatographic Methods (e.g., HPLC, GC-MS) |
| Principle | Formation of a colored complex between this compound and a reagent. | Separation of this compound from other components in a mixture based on its physical and chemical properties, followed by detection. |
| Specificity | Low. Prone to false positives from other phenolic compounds.[2] | High. Can distinguish this compound from structurally similar compounds. |
| Sensitivity | Generally lower. | High. Can detect trace amounts of this compound. |
| Quantification | Primarily qualitative or semi-quantitative. | Highly quantitative, providing precise concentration measurements. |
| Speed | Rapid, providing results in minutes. | More time-consuming due to sample preparation and analysis time. |
| Cost | Low cost of reagents and equipment. | High initial investment in equipment and higher operational costs. |
| Expertise | Requires minimal training. | Requires skilled operators for method development, validation, and data analysis. |
In-Depth Analysis
Colorimetric Tests: The Ferric Chloride Method
The most common colorimetric test for this compound involves its reaction with ferric chloride (FeCl₃). In an acidic solution, this compound forms a characteristic red-purple colored complex with ferric ions. This test is simple and rapid, making it suitable for preliminary screening.
However, the ferric chloride test is not specific to this compound. A positive result can also be produced by other compounds containing a phenolic hydroxyl group, such as salicylates, as well as enols, hydroxamic acids, oximes, and sulfinic acids.[2] This lack of specificity is a significant drawback, as it can lead to false-positive results. While the test can indicate the possible presence of opium, it is not sufficient for conclusive identification.[1]
Chromatographic Methods: HPLC and GC-MS
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offer a much more specific and sensitive approach to this compound detection. These methods work by separating the components of a sample, allowing for the isolation and identification of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a stationary phase (a column) and a mobile phase (a liquid solvent). When coupled with a suitable detector, such as a UV-Vis or a mass spectrometer, HPLC can provide both qualitative and quantitative information about the presence of this compound. Validated HPLC methods can offer excellent linearity, accuracy, and precision, with low limits of detection (LOD) and quantification (LOQ).
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For GC-MS analysis, non-volatile compounds like this compound often require a derivatization step to make them volatile. The mass spectrometer then provides a unique fragmentation pattern for the derivatized this compound, acting as a "chemical fingerprint" that allows for highly specific identification and quantification. GC-MS is considered a gold-standard technique in forensic drug analysis due to its high sensitivity and specificity.[3][4][5]
Experimental Protocols
Colorimetric Test: Ferric Chloride Protocol
Objective: To qualitatively screen for the presence of this compound.
Materials:
-
Sample suspected to contain opium
-
1% (w/v) solution of Ferric Chloride (FeCl₃) in 0.1 M Hydrochloric Acid (HCl)
-
Test tubes
-
Pipettes
-
Deionized water
Procedure:
-
Extract a small portion of the sample with a suitable solvent (e.g., hot water or a slightly acidic aqueous solution).
-
Filter the extract to remove any solid particles.
-
To 1 mL of the filtered extract in a test tube, add a few drops of the 1% ferric chloride solution.
-
Gently swirl the tube to mix the contents.
-
Observe for an immediate color change. A distinct red-purple color indicates a positive result for the presence of phenolic compounds, which may include this compound.
Chromatographic Method: General HPLC Protocol
Objective: To separate, identify, and quantify this compound in a sample.
Materials:
-
HPLC system with a UV-Vis or Mass Spectrometry detector
-
C18 analytical column
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio and gradient will depend on the specific method.
-
This compound reference standard
-
Sample preparation reagents (e.g., solvents for extraction, filters)
Procedure:
-
Sample Preparation:
-
Accurately weigh a portion of the sample.
-
Extract the this compound using a suitable solvent system and procedure (e.g., sonication, vortexing).
-
Filter the extract through a 0.45 µm filter to remove particulate matter before injection into the HPLC system.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a known volume of the prepared sample onto the column.
-
Run the analysis using a defined mobile phase gradient and flow rate.
-
The detector will monitor the eluent from the column, and a chromatogram will be generated.
-
-
Identification and Quantification:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time to that of a this compound reference standard run under the same conditions.
-
Quantify the amount of this compound by comparing the peak area of the sample to a calibration curve generated from known concentrations of the this compound reference standard.
-
Visualizing the Workflows
Caption: Workflow for the colorimetric detection of this compound.
Caption: General workflow for the chromatographic (HPLC) detection of this compound.
Conclusion
The choice between colorimetric tests and chromatographic methods for this compound detection depends on the specific application. Colorimetric tests, like the ferric chloride test, are valuable for rapid, preliminary screening in field settings or for initial sample triage due to their low cost and simplicity. However, their lack of specificity necessitates confirmatory analysis.
For definitive identification and accurate quantification, chromatographic methods such as HPLC and GC-MS are indispensable. Their high specificity, sensitivity, and quantitative power make them the methods of choice for forensic investigations, regulatory compliance, and quality control in the pharmaceutical industry, where unambiguous results are paramount. While they require a greater investment in equipment and expertise, the reliability of the data they generate justifies their use in these critical applications.
References
- 1. unodc.org [unodc.org]
- 2. tuh.ie [tuh.ie]
- 3. Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Accurate and Precise Quantification of Meconic Acid in Seized Drug Samples
For Researchers, Scientists, and Drug Development Professionals
The definitive identification of opium, and by extension heroin, in seized drug samples hinges on the detection of meconic acid, a specific marker present in the opium poppy (Papaver somniferum). Its accurate and precise quantification is paramount for forensic laboratories and in the broader context of drug control and interdiction efforts. This guide provides a comparative overview of the most common analytical techniques employed for the quantification of this compound, presenting available experimental data to aid researchers and forensic scientists in method selection and application.
Comparison of Analytical Methodologies
The quantification of this compound in complex matrices such as seized drug samples presents unique analytical challenges due to its polar nature and potential for interference from other components. Several analytical techniques have been developed and validated for this purpose, each with its own set of advantages and limitations. The primary methods include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).
A summary of the performance characteristics of these methods is presented below, based on available literature. It is important to note that direct comparative studies are limited, and performance metrics can vary based on the specific instrumentation, sample matrix, and validation protocol.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Notes |
| HPLC-UV | 0.475 - 6.25 µg/mL[1][2] | 1.39 - 12.5 µg/mL[2][3] | 98.6 - 100.2%[3] | < 2%[4] | A widely available and robust technique. Sensitivity may be lower compared to mass spectrometry-based methods. |
| GC-MS | ~0.01 ng/mg[5] | ~0.02 ng/mg[5] | >80%[5] | < 15%[5][6] | Requires derivatization to increase the volatility of this compound. Offers high specificity. |
| LC-MS/MS | < 10 ng/mL[7][8] | < 25 ng/mL[7][8] | 78 - 116%[7][8][9] | < 15%[7][8] | Highly sensitive and specific, often considered the gold standard. Minimal sample preparation may be required. |
| Capillary Electrophoresis (CE) | ~2.5 x 10⁻⁶ M[9] | Not explicitly found | Not explicitly found | Not explicitly found | Offers high separation efficiency and minimal solvent consumption. Fewer routine applications in forensic laboratories for this specific analysis. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the quantification of this compound using the discussed techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine analysis of this compound in opium and heroin samples.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Methanol (HPLC grade)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
This compound standard
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh a portion of the seized drug sample and dissolve it in a known volume of methanol. The sample may require sonication and filtration to ensure complete dissolution and removal of particulate matter.
-
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol and a dilute aqueous solution of an acid like orthophosphoric acid (e.g., 50:50 v/v), with the pH adjusted to around 3.7.[3]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 210-220 nm
-
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, a derivatization step is necessary prior to GC-MS analysis. Silylation is a common derivatization technique.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for drug analysis (e.g., HP-5MS)
Reagents:
-
Methanol (anhydrous)
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
This compound standard
Procedure:
-
Standard and Sample Preparation: Prepare a methanolic solution of the this compound standard and the seized drug sample as described for the HPLC-UV method.
-
Derivatization:
-
Evaporate a known volume of the methanolic solution to dryness under a gentle stream of nitrogen.
-
Add a derivatizing agent, such as a mixture of pyridine and BSTFA with 1% TMCS.
-
Heat the mixture at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a suitable mass range or in selected ion monitoring (SIM) mode for higher sensitivity.
-
-
Analysis and Quantification: Inject the derivatized standards and samples. Identify the this compound derivative based on its retention time and mass spectrum. Quantify using a calibration curve constructed from the derivatized standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity, often requiring minimal sample preparation.
Instrumentation:
-
LC system coupled to a triple quadrupole or ion trap mass spectrometer.
-
C18 or other suitable reversed-phase column.
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid or ammonium formate (for mobile phase modification)
-
Water (LC-MS grade)
-
This compound standard
Procedure:
-
Standard and Sample Preparation: Prepare solutions of the standard and sample in a suitable solvent, often the initial mobile phase composition. A simple "dilute-and-shoot" approach may be feasible for cleaner samples. For more complex matrices, a protein precipitation or solid-phase extraction (SPE) step might be necessary.
-
LC-MS/MS Conditions:
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Ionization Source: Electrospray ionization (ESI), usually in negative ion mode for this compound.
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. Specific precursor-to-product ion transitions for this compound should be optimized.
-
-
Analysis and Quantification: Inject the standards and samples. The quantification is based on the peak area of the specific MRM transition for this compound, compared against a calibration curve.
Capillary Electrophoresis (CE)
CE provides high separation efficiency and is a powerful technique for the analysis of charged species like this compound.
Instrumentation:
-
Capillary electrophoresis system with a UV or DAD detector.
-
Fused-silica capillary.
Reagents:
-
Background Electrolyte (BGE): A buffer solution, for example, a phosphate or borate buffer, at a specific pH to ensure this compound is in its anionic form. The addition of organic modifiers like methanol or acetonitrile can be used to optimize separation.
-
This compound standard.
Procedure:
-
Standard and Sample Preparation: Dissolve the standard and sample in the BGE or a compatible solvent.
-
CE Conditions:
-
Capillary: A fused-silica capillary of appropriate length and internal diameter.
-
BGE: A buffer that provides good separation and stable current. For acidic compounds like this compound, a slightly alkaline pH is often used to ensure it is fully deprotonated.
-
Voltage: Application of a high voltage (e.g., 20-30 kV) to drive the separation.
-
Injection: Hydrodynamic or electrokinetic injection of a small plug of the sample.
-
Detection: On-column UV detection at a suitable wavelength.
-
-
Analysis and Quantification: The migration time is used for identification, and the peak area is used for quantification against a calibration curve.
Visualizing the Workflow
A general workflow for the quantification of this compound in seized drug samples is depicted below.
Caption: General workflow for this compound quantification.
Conclusion
The choice of analytical method for the quantification of this compound in seized drug samples depends on various factors, including the required sensitivity and specificity, sample throughput, and the availability of instrumentation. LC-MS/MS is often favored for its high sensitivity and specificity, which can be crucial in forensic investigations. HPLC-UV provides a robust and widely accessible alternative for routine analysis. GC-MS, while requiring a derivatization step, offers excellent specificity. Capillary electrophoresis presents a high-efficiency separation technique with low solvent consumption, though it is less commonly implemented in routine forensic casework for this specific application. The validation of the chosen method according to international guidelines is essential to ensure the accuracy and reliability of the results.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Development and validation of a solid-phase extraction gas chromatography–mass spectrometry method for the simultaneous quantification of methadone, heroin, cocaine and metabolites in sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. mdpi.com [mdpi.com]
- 6. jptcp.com [jptcp.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Meconic Acid: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of meconic acid in a laboratory setting.
This compound, a dicarboxylic acid found in certain plants of the poppy family, requires careful management and disposal to ensure laboratory safety and environmental compliance.[1] Although it exhibits low toxicity, it can be harmful if ingested in large quantities and may cause irritation.[2] Furthermore, as an acid, it can react with strong bases and oxidizing agents.[2] Adherence to proper disposal protocols is crucial for minimizing risks and complying with hazardous waste regulations.
Hazard and Regulatory Summary
The following table summarizes key hazard information for this compound and the primary regulations governing its disposal.
| Characteristic | Information | Citation |
| Physical State | Solid | [3] |
| Toxicity | Low, but can be harmful in large quantities. | [2] |
| Hazards | Irritant to skin, eyes, and respiratory tract. | [4] |
| Reactivity | Reacts with strong bases and oxidizing agents. | [2] |
| Primary Regulation | Resource Conservation and Recovery Act (RCRA) | [5][6] |
| State Regulations | May have specific state-level requirements. | [5][7] |
Step-by-Step Disposal Procedures
The proper disposal of this compound involves a series of steps to ensure the safety of laboratory personnel and compliance with environmental regulations.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound, always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.[8]
-
Have an emergency eyewash station and safety shower readily accessible.
2. Waste Identification and Segregation:
-
All this compound waste, including contaminated materials such as filter paper or disposable labware, must be treated as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to prevent accidental reactions. Do not mix it with bases or strong oxidizing agents.
3. Containerization and Labeling:
-
Collect solid this compound waste in a clearly labeled, sealed, and durable container that is compatible with acidic waste.[9]
-
The container label should include:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound"
-
The associated hazards (e.g., "Irritant," "Acid")
-
The date the waste was first added to the container.
-
4. Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
Ensure the storage area is cool, dry, and away from incompatible materials.[8]
5. Disposal:
-
Disposal of this compound must be conducted through a licensed hazardous waste management company.
-
Do not attempt to neutralize this compound with a strong base without proper training and risk assessment, as this can generate heat and fumes.
-
Never dispose of this compound down the drain or in the regular trash.[10]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and environmental health protocols and the relevant Safety Data Sheet (SDS) for this compound before handling and disposal. Regulations for hazardous waste disposal can vary by location.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 497-59-6 | 95% [smolecule.com]
- 3. This compound | C7H4O7 | CID 10347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. m.youtube.com [m.youtube.com]
- 6. dnr.mo.gov [dnr.mo.gov]
- 7. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 8. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
Essential Safety and Operational Guide for Handling Meconic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Meconic acid in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.
I. Hazard Identification and Physicochemical Properties
While this compound is not classified as a hazardous substance under EC directives, its chemical, physical, and toxicological properties have not been exhaustively investigated. Therefore, it is crucial to handle it with care, employing standard laboratory safety protocols to mitigate potential risks.
Table 1: Physicochemical Data of this compound
| Property | Value |
| CAS Number | 497-59-6 |
| Molecular Formula | C₇H₄O₇ |
| Molecular Weight | 200.10 g/mol |
| Appearance | Solid |
| Solubility | Slightly soluble in water |
| Storage Temperature | 2-8°C |
II. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent direct contact and minimize exposure.
Table 2: Recommended Personal Protective Equipment (PPE) for this compound
| Protection Type | Recommended Equipment |
| Eye/Face | Safety glasses with side shields or chemical safety goggles are required. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU). |
| Hand | Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any damage before use and utilize proper glove removal techniques to avoid skin contact. |
| Body | A standard laboratory coat should be worn. For tasks with a higher risk of splashes or dust generation, consider additional protective clothing such as an apron or coveralls. |
| Respiratory | Not typically required under normal laboratory conditions with adequate ventilation. If dust is generated and cannot be controlled at the source, a NIOSH-approved N95 respirator or equivalent should be used. Work in a fume hood is recommended. |
III. Standard Operating Procedures for Handling this compound
Adherence to the following step-by-step procedures is essential for the safe handling of this compound.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the designated work area, preferably a chemical fume hood, ensuring it is clean and uncluttered.
-
-
Handling:
-
When weighing the solid, do so in a fume hood or a ventilated enclosure to minimize dust inhalation.
-
Handle the substance carefully to avoid generating dust.
-
If preparing solutions, add the solid to the solvent slowly.
-
-
Cleanup:
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Clean any spills immediately, following the procedures outlined in Section V.
-
-
Post-Handling:
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
IV. First Aid Measures
In the event of exposure, immediate action is critical.
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention as a precaution. |
| Ingestion | DO NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
V. Spill and Disposal Plan
Proper management of spills and waste is crucial for laboratory safety and environmental protection.
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation. Place the material in a sealed, labeled container for disposal.
-
Clean: Clean the spill area with a damp cloth or paper towels.
-
Decontaminate: Decontaminate the area with a suitable laboratory cleaner.
Waste Disposal:
This compound waste should be managed as chemical waste.[1][2][3][4]
-
Segregation: Collect all solid this compound waste and contaminated materials (e.g., gloves, wipes) in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.[1][3]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".[1][4]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[3]
-
Disposal: Arrange for collection by the institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[2] Do not dispose of this compound down the drain or in regular trash.[1][2]
Logical Relationship of PPE Levels Based on Risk
Caption: Recommended PPE levels corresponding to the risk associated with the handling task.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
